Oxypurinol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1,7-dihydropyrazolo[3,4-d]pyrimidine-4,6-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4N4O2/c10-4-2-1-6-9-3(2)7-5(11)8-4/h1H,(H3,6,7,8,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXNFUBHNUDHIGC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NNC2=C1C(=O)NC(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4035209 | |
| Record name | Oxypurinol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4035209 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Oxypurinol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000786 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
2465-59-0 | |
| Record name | Oxypurinol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2465-59-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Oxypurinol [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002465590 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Oxypurinol | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB05262 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Oxypurinol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=76239 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Oxypurinol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4035209 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Oxipurinol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.792 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | OXYPURINOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G97OZE5068 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Oxypurinol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000786 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
300 °C | |
| Record name | Oxypurinol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000786 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
The Core Metabolite of Allopurinol: A Technical Guide to Oxypurinol
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of oxypurinol, the primary and pharmacologically active metabolite of the xanthine oxidase inhibitor, allopurinol. This document details the metabolic pathway, pharmacokinetic profiles of both allopurinol and this compound, and the underlying mechanism of action. Furthermore, it provides detailed experimental protocols for the quantification of these compounds and for assessing their enzymatic inhibition, supplemented with visualizations to elucidate key processes.
Introduction to Allopurinol and its Primary Metabolite
Allopurinol is a cornerstone in the management of hyperuricemia and its clinical manifestations, most notably gout.[1] It is a structural analogue of the natural purine base, hypoxanthine. Following oral administration, allopurinol is rapidly and extensively metabolized in the liver to its primary metabolite, This compound , also known as alloxanthine.[2][3] This conversion is so efficient that this compound is detected in the circulation within 15 minutes of allopurinol administration.[1]
While allopurinol itself has a short plasma half-life, the therapeutic efficacy of the drug is largely attributed to this compound.[2][3] this compound is also a potent inhibitor of xanthine oxidase but has a significantly longer elimination half-life, leading to its accumulation and sustained therapeutic effect during long-term administration.[1]
Metabolic Pathway of Allopurinol
Allopurinol is converted to this compound through oxidation. This biotransformation is primarily catalyzed by aldehyde oxidase (AOX1) and, to a lesser extent, by xanthine oxidase (XDH), the very enzyme it is designed to inhibit. Both allopurinol and this compound then act as inhibitors of xanthine oxidase, which is the rate-limiting enzyme in the catabolism of purines. This enzyme catalyzes the oxidation of hypoxanthine to xanthine and subsequently xanthine to uric acid. By inhibiting this enzyme, the production of uric acid is significantly reduced.
Below is a diagram illustrating the metabolic conversion of allopurinol and its subsequent inhibitory action on the purine catabolism pathway.
Caption: Allopurinol metabolism and its inhibitory effect on purine breakdown.
Quantitative Data: Pharmacokinetics and Enzyme Inhibition
The pharmacokinetic profiles of allopurinol and this compound differ significantly, which is crucial for understanding the drug's dosing and clinical effects. Similarly, their inhibitory potential against xanthine oxidase has been quantified.
Pharmacokinetic Parameters
The following table summarizes the key pharmacokinetic parameters for allopurinol and its primary metabolite, this compound, in subjects with normal renal function.
| Parameter | Allopurinol | This compound | Reference(s) |
| Oral Bioavailability | 79 ± 20% | N/A (Metabolite) | [2][3] |
| Elimination Half-life (t½) | 1.2 ± 0.3 hours | 23.3 ± 6.0 hours | [2][3] |
| Apparent Oral Clearance (CL/F) | 15.8 ± 5.2 mL/min/kg | 0.31 ± 0.07 mL/min/kg | [2][3] |
| Apparent Volume of Distribution (Vd/F) | 1.31 ± 0.41 L/kg | 0.59 ± 0.16 L/kg | [2][3] |
| Renal Clearance (CLR) / Creatinine Clearance | N/A | 0.19 ± 0.06 | [2][3] |
Data are presented as mean ± standard deviation.
Xanthine Oxidase Inhibition
The inhibitory potency of allopurinol and this compound against xanthine oxidase is a key determinant of their therapeutic effect.
| Compound | Inhibition Type | IC₅₀ | Kᵢ (Inhibition Constant) | Reference(s) |
| Allopurinol | Competitive | 2.84 ± 0.41 µM | 2.12 µM | [4] |
| This compound | Competitive | N/A | 1.29 µM | [5] |
IC₅₀ is the concentration of an inhibitor where the response (or binding) is reduced by half. Kᵢ is the inhibition constant, representing the concentration required to produce half-maximum inhibition.
Experimental Protocols
Accurate quantification of allopurinol and this compound in biological matrices is essential for pharmacokinetic studies and therapeutic drug monitoring. The following protocols are detailed methodologies based on published literature.
Protocol 1: Quantification by High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is suitable for the simultaneous quantification of allopurinol and this compound in human serum.[6][7]
1. Sample Preparation (Protein Precipitation):
-
To 200 µL of serum in a microcentrifuge tube, add 20 µL of internal standard (e.g., Acyclovir, 50 mg/L).
-
Add 400 µL of 0.2 M perchloric acid to precipitate proteins.
-
Vortex the mixture for 30 seconds.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the clear supernatant to a clean tube.
-
Add 100 µL of 2 M sodium hydroxide to neutralize the pH.
-
Vortex and centrifuge again under the same conditions.
-
Transfer the supernatant to an HPLC vial for injection.
2. Chromatographic Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: Reversed-phase C18 column (e.g., LiChrospher 100 RP-18, 5 µm, 125 x 4 mm).
-
Mobile Phase: 0.02 M Sodium Acetate, adjusted to pH 4.5.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 40 µL.
-
Detection Wavelength: 254 nm.
-
Retention Times: Approximately 9.9 min for this compound and 12.3 min for allopurinol.
3. Quantification:
-
Construct a calibration curve using standards of known concentrations (e.g., 0.5-10 mg/L for allopurinol, 1-40 mg/L for this compound).
-
Calculate the peak area ratios of the analytes to the internal standard.
-
Determine the concentration of the unknown samples from the linear regression of the calibration curve.
Protocol 2: Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This method offers higher sensitivity and specificity for the simultaneous determination of allopurinol and this compound in human plasma.[8][9]
1. Sample Preparation:
-
To 100 µL of plasma in a microcentrifuge tube, add 25 µL of the internal standard (e.g., allopurinol-d2, 10 ng/mL).
-
Vortex for 30 seconds.
-
Add 500 µL of 1.0% formic acid in acetonitrile to precipitate proteins.
-
Vortex for another 30 seconds.
-
Centrifuge at 13,148 x g for 10 minutes at 10°C.
-
Collect the supernatant and evaporate to dryness under a stream of nitrogen at 50°C.
-
Reconstitute the residue in 200 µL of the mobile phase.
-
Transfer to an autosampler vial for injection.
2. LC-MS/MS Conditions:
-
LC System: A high-performance liquid chromatography system.
-
Column: Hypersil Gold (150 mm × 4.6 mm, 5 µm).
-
Mobile Phase: 0.1% formic acid in water:acetonitrile (98:2, v/v).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
MRM Transitions:
- Allopurinol: m/z 137.0 → 109.9
- This compound: m/z 153.1 → 136.0
- Allopurinol-d2 (IS): m/z 139.0 → 111.9
3. Quantification:
-
Establish calibration curves over the desired concentration range (e.g., 60-6000 ng/mL for allopurinol, 80-8000 ng/mL for this compound).
-
Quantify using the peak area ratios of the analyte to the internal standard.
Caption: Workflow for sample preparation in LC-MS/MS analysis.
Protocol 3: In Vitro Xanthine Oxidase Inhibition Assay
This spectrophotometric assay is used to determine the inhibitory activity of compounds against xanthine oxidase by measuring the formation of uric acid.[10][11]
1. Reagents:
-
Phosphate buffer (e.g., 50-100 mM, pH 7.5).
-
Xanthine oxidase enzyme solution (e.g., 0.2 units/mL in buffer).
-
Xanthine substrate solution (e.g., 0.15 mM in buffer).
-
Test compound (e.g., allopurinol, this compound) dissolved in DMSO and diluted in buffer.
2. Assay Procedure (in a 96-well plate):
-
Test Sample Well: Add 50 µL of the test compound solution, 69 µL of phosphate buffer, and 15 µL of the enzyme solution.
-
Blank Well: Add 50 µL of the test compound solution and 84 µL of phosphate buffer (no enzyme).
-
Incubate the plate at 25°C for 10-15 minutes.
-
Initiate the reaction by adding 66 µL of the xanthine substrate solution to all wells.
-
Immediately measure the absorbance at 290-295 nm using a microplate reader. Continue to read the absorbance at regular intervals (e.g., every minute) for 15 minutes to determine the rate of uric acid formation.
3. Calculation of Inhibition:
-
Calculate the rate of reaction (change in absorbance per minute) for each well.
-
The percentage inhibition is calculated using the formula:
- % Inhibition = [ (Rate of Control - Rate of Blank) - (Rate of Sample - Rate of Blank) ] / (Rate of Control - Rate of Blank) * 100
-
The IC₅₀ value can be determined by plotting the percentage inhibition against different concentrations of the test compound.
References
- 1. Clinical pharmacokinetics of allopurinol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Clinical pharmacokinetics and pharmacodynamics of allopurinol and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. herbmedpharmacol.com [herbmedpharmacol.com]
- 5. researchgate.net [researchgate.net]
- 6. A simple method for quantification of allopurinol and oxipurinol in human serum by high-performance liquid chromatography with UV-detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Simultaneous analysis of allopurinol and this compound using a validated liquid chromatography–tandem mass spectrometry method in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Evaluation of xanthine oxidase inhibitory, antioxidative activity of five selected Papua medicinal plants and correlation with phytochemical content [pharmacia.pensoft.net]
- 11. researchgate.net [researchgate.net]
Oxypurinol's Effect on Uric Acid Synthesis: A Technical Guide
Introduction
Oxypurinol, the primary active metabolite of the widely-prescribed gout medication allopurinol, plays a central role in the management of hyperuricemia.[1][2] This document provides a detailed technical overview of this compound's mechanism of action, its quantitative effects on uric acid synthesis, and the experimental protocols used to characterize its activity. The information is intended for researchers, scientists, and professionals in the field of drug development. This compound functions as a potent inhibitor of xanthine oxidase, the terminal enzyme in the purine catabolism pathway responsible for producing uric acid.[1][3] By blocking this enzyme, this compound effectively reduces the synthesis of uric acid, thereby lowering its concentration in the blood and urine.[1][4]
Core Mechanism of Action: Inhibition of Xanthine Oxidase
Uric acid is the final product of purine metabolism in humans. The pathway involves the sequential oxidation of hypoxanthine to xanthine, and subsequently xanthine to uric acid.[5] Both of these steps are catalyzed by the metalloenzyme xanthine oxidoreductase (XOR), which contains a molybdenum (Mo) active center.[5][6]
This compound exerts its therapeutic effect by directly inhibiting this enzyme.[1] Allopurinol, a structural analog of hypoxanthine, is first metabolized by xanthine oxidase into this compound.[4][5] This metabolite, this compound, then acts as a potent inhibitor. The mechanism involves the reduction of the enzyme's Mo(VI) active center to Mo(IV).[5][6] this compound binds tightly to this reduced form of the enzyme, forming a stable complex that effectively blocks the enzyme's catalytic activity and prevents the production of uric acid.[5][7] While the binding is reversible, the reoxidation of the enzyme and subsequent release of this compound is a slow process.[5]
Quantitative Data on Inhibition and Efficacy
The inhibitory potential of this compound has been quantified through various in vitro and in vivo studies. Key parameters include the inhibition constant (Ki) and the half-maximal inhibitory concentration (IC50). Clinical and preclinical studies have demonstrated its efficacy in reducing systemic uric acid levels.
Table 1: In Vitro Inhibition of Xanthine Oxidase by this compound
| Parameter | Enzyme Form | Substrate | Value | Source |
| Ki | Xanthine Oxidase (XO) | Xanthine | ~1.29 µM | [5][8] |
| Ki | Xanthine Dehydrogenase (XDH) | Xanthine | ~1.2 µM | [5] |
| IC50 | Xanthine Oxidase | - | 26.38 ± 4.87 µM | [9] |
Note: The Ki for this compound is approximately 10-fold higher than that for its parent drug, allopurinol, indicating a comparatively lower binding affinity for the enzyme.[5]
Table 2: Effect of this compound on Plasma Uric Acid Levels
| Study Type | Subject | Treatment | Baseline Uric Acid (mg/dL) | Post-Treatment Uric Acid (mg/dL) | Percent Reduction | Source |
| Human Clinical Trial | Hyperuricemic Patients | This compound (equimolar to 300mg allopurinol) | 8.7 ± 1.4 | 6.0 ± 1.4 | ~31% | [10] |
| Human Clinical Trial | Hyperuricemic Patients | Allopurinol (300 mg) | 8.3 ± 1.4 | 5.4 ± 1.2 | ~35% | [10] |
| Animal Model | Hyperuricemic Mice | This compound (3 mg/kg) | ~9.0 | ~8.0 | ~11% (Not significant) | [5] |
| Animal Model | Hyperuricemic Mice | This compound (10 mg/kg) | ~9.0 | ~5.5 | ~39% | [5] |
| Animal Model | Hyperuricemic Mice | Allopurinol (3 mg/kg) | ~9.0 | ~5.0 | ~44% | [5] |
These studies highlight that while this compound is an effective urate-lowering agent, its in vivo potency can be weaker than that of allopurinol at equivalent doses.[5][[“]]
Experimental Protocols
In Vitro Xanthine Oxidase Inhibition Assay
This protocol outlines a common spectrophotometric method to determine the inhibitory activity of a compound against xanthine oxidase.[12][13] The assay is based on measuring the increase in absorbance at approximately 295 nm, which corresponds to the formation of uric acid from the substrate, xanthine.[12][14]
Methodology:
-
Reagent Preparation:
-
Prepare a 70 mM phosphate buffer (pH 7.5).
-
Prepare a stock solution of the substrate, xanthine (e.g., 150-300 µM), in the phosphate buffer.[12]
-
Prepare a solution of xanthine oxidase (e.g., 0.05 U/mL) in the phosphate buffer immediately before use.[12]
-
Prepare various concentrations of the test inhibitor (this compound) and a positive control (allopurinol) in a suitable solvent (e.g., DMSO), then dilute in buffer.[13]
-
-
Assay Procedure (96-well plate format):
-
To each well, add 50 µL of the test inhibitor solution, 30-35 µL of phosphate buffer, and 30-40 µL of the xanthine oxidase enzyme solution.[12][13]
-
Include control wells (no inhibitor) and blank wells (no enzyme).
-
Initiate the reaction by adding 60 µL of the xanthine substrate solution to all wells.
-
Incubate at 25°C for 15 minutes.[12]
-
Stop the reaction by adding 20 µL of 1.0 M HCl.[12]
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 295 nm using a microplate reader.
-
Calculate the percentage of xanthine oxidase inhibition for each inhibitor concentration using the formula:
-
% Inhibition = (1 - [Absorbance of Test / Absorbance of Control]) * 100
-
-
Determine the IC50 value by plotting the percentage inhibition against the logarithm of the inhibitor concentration.
-
In Vivo Hyperuricemia Animal Model
This protocol describes the induction of hyperuricemia in mice and the subsequent evaluation of this compound's urate-lowering effects. Rodent models are commonly used, but because they express the enzyme uricase (which degrades uric acid), hyperuricemia must first be induced.[15]
Methodology:
-
Animal Model and Hyperuricemia Induction:
-
Use male mice (e.g., Kunming or C57BL/6 strain).
-
Induce hyperuricemia by administering a uricase inhibitor, such as potassium oxonate.[5][16] A typical method is intraperitoneal injection of potassium oxonate (e.g., 250 mg/kg) one hour before the administration of the test compound.[5][15]
-
Alternatively, a combination of potassium oxonate and a purine precursor like hypoxanthine can be administered orally for several days to establish a stable hyperuricemic model.[17]
-
-
Drug Administration:
-
Divide the animals into several groups: a normal control group, a hyperuricemic model group (vehicle control), a positive control group (e.g., allopurinol, 3 mg/kg), and test groups receiving different doses of this compound (e.g., 3 mg/kg and 10 mg/kg).[5]
-
Administer the test compounds (this compound, allopurinol, or vehicle) via an appropriate route, such as intraperitoneal injection or oral gavage.[5]
-
-
Sample Collection and Analysis:
-
At a predetermined time point after drug administration (e.g., 1 hour), collect blood samples from the animals.[5]
-
Separate the plasma or serum by centrifugation.
-
Measure the concentration of uric acid in the plasma/serum samples using a commercial uric acid assay kit or high-performance liquid chromatography (HPLC).
-
-
Data Analysis:
-
Compare the mean serum uric acid levels between the different treatment groups and the hyperuricemic model group.
-
Use appropriate statistical tests (e.g., ANOVA followed by a post-hoc test) to determine the significance of any observed reductions in uric acid levels.
-
This compound is a cornerstone in the management of conditions associated with high uric acid levels. Its mechanism as a xanthine oxidase inhibitor is well-established, effectively blocking the terminal steps of purine catabolism.[1] Quantitative data from both in vitro and in vivo models confirm its ability to inhibit the enzyme and reduce systemic uric acid concentrations.[5][9][10] The standardized experimental protocols detailed herein provide a framework for the continued evaluation of this compound and the development of novel xanthine oxidase inhibitors.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Oxipurinol - Wikipedia [en.wikipedia.org]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Allopurinol and this compound differ in their strength and mechanisms of inhibition of xanthine oxidoreductase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Allopurinol and this compound differ in their strength and mechanisms of inhibition of xanthine oxidoreductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chemrxiv.org [chemrxiv.org]
- 8. researchgate.net [researchgate.net]
- 9. Pharmacodynamics of this compound after administration of allopurinol to healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Uric acid lowering effect of oxipurinol sodium in hyperuricemic patients - therapeutic equivalence to allopurinol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. consensus.app [consensus.app]
- 12. 3.4. Xanthine Oxidase Inhibitory Assay [bio-protocol.org]
- 13. revistabionatura.com [revistabionatura.com]
- 14. herbmedpharmacol.com [herbmedpharmacol.com]
- 15. clinexprheumatol.org [clinexprheumatol.org]
- 16. researchgate.net [researchgate.net]
- 17. Hyperuricemia research progress in model construction and traditional Chinese medicine interventions - PMC [pmc.ncbi.nlm.nih.gov]
Cellular Uptake and Transport Mechanisms of Oxypurinol: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Abstract: Oxypurinol, the primary active metabolite of allopurinol, is central to the management of hyperuricemia and gout. Its pharmacological efficacy is intrinsically linked to its concentration in plasma and at its site of action, which is governed by complex cellular transport mechanisms, primarily within the kidneys and intestines. This document provides a comprehensive overview of the known cellular uptake and transport pathways for this compound, details the experimental methodologies used to elucidate these mechanisms, and presents quantitative data on transporter interactions.
Introduction to this compound
Allopurinol is a cornerstone therapy for gout, acting as a prodrug that is rapidly metabolized to this compound.[1][2] this compound is a structural analog of hypoxanthine and functions as a potent inhibitor of xanthine oxidase, the enzyme responsible for the final two steps in purine metabolism that lead to the production of uric acid.[3][4] Unlike its parent compound, this compound has a long elimination half-life of approximately 23 hours, making it the primary contributor to the therapeutic effect of allopurinol.[1][5] The clearance of this compound is almost entirely dependent on renal excretion.[1] Consequently, understanding the transporters that mediate its movement across renal and intestinal epithelia is critical for optimizing therapy, predicting drug-drug interactions, and understanding inter-individual variability in patient response.
Renal Transport of this compound
The kidneys are the principal organ for this compound elimination.[1] Its renal handling is complex, involving glomerular filtration followed by extensive active tubular reabsorption.[5] The structural similarity between this compound and uric acid suggests that they share common transport pathways.[5][6] Several urate transporters located in the renal proximal tubule are implicated in the disposition of this compound.
Key Renal Transporters
-
Urate Transporter 1 (URAT1/SLC22A12): Located on the apical membrane of proximal tubule cells, URAT1 is a major transporter responsible for the reabsorption of uric acid from the glomerular filtrate back into the circulation.[7][8] this compound is a substrate for URAT1.[6] This is supported by clinical observations where uricosuric agents known to inhibit URAT1, such as probenecid and benzbromarone, increase the renal clearance of this compound, thereby inhibiting its reabsorption.[1][3][5]
-
Glucose Transporter 9 (GLUT9/SLC2A9): GLUT9 is expressed on both the apical and basolateral membranes of proximal tubule cells and plays a significant role in urate reabsorption.[5] this compound is believed to be a substrate for GLUT9.[6] Furthermore, this compound has been shown to inhibit GLUT9-mediated uptake of uric acid.[2] Genetic variants in GLUT9 have been linked to alterations in this compound clearance, reinforcing its role in the transporter's pathway.[5]
-
ATP-Binding Cassette Transporter G2 (ABCG2/BCRP): ABCG2 is an efflux transporter located on the apical membrane of renal proximal tubule cells, contributing to the secretion of substrates into the urine.[9] this compound is a confirmed substrate of ABCG2.[6][10] Reduced function of the ABCG2 transporter, as seen with the common Q141K genetic variant, is expected to decrease this compound elimination by the kidneys, potentially leading to higher plasma concentrations.[6][10]
-
Organic Anion Transporters (OAT1/SLC22A6 & OAT3/SLC22A8): Situated on the basolateral membrane, OAT1 and OAT3 mediate the uptake of a wide array of organic anions from the blood into the proximal tubule cells for subsequent secretion into the urine.[11][12] Given their role in urate handling, they are considered likely candidates for this compound transport from the circulation into the renal cells.[5] The classical OAT inhibitor, probenecid, increases this compound clearance, which may be partly due to its effects on these transporters in addition to URAT1.[5][11]
-
Sodium-Dependent Phosphate Transporter 1 (NPT1/SLC17A1): NPT1 is another transporter implicated in urate handling.[5] While some genetic studies have shown a preliminary association between NPT1 variants and this compound clearance, this link was not significant in multivariate analyses, suggesting its role may be minor or confounded by other factors.[6][13]
Intestinal Transport of this compound
While the primary route of elimination is renal, the initial absorption of the parent drug, allopurinol, and potentially this compound itself, occurs in the intestine. ABCG2 is highly expressed in the intestinal epithelia and functions as an efflux pump, which can limit the oral absorption of its substrates.[9] Given that this compound is an ABCG2 substrate, this transporter likely plays a role in its intestinal disposition, potentially by effluxing it back into the intestinal lumen.[9][10] In vitro studies using rat jejunum have demonstrated that this compound is transported from the lumen into serosal secretions, suggesting the involvement of specific transport mechanisms for its absorption.[14][15]
Quantitative Data on this compound Transport
The following table summarizes key quantitative parameters related to the interaction of this compound with cellular transporters and factors affecting its pharmacokinetics.
| Parameter | Transporter/Factor | Value | Species/System | Description | Citation(s) |
| IC₅₀ | GLUT9 | 108 µM | In vitro (Urate Uptake Assay) | Concentration of this compound causing 50% inhibition of GLUT9-mediated uric acid uptake. | [2] |
| IC₅₀ | Erythrocyte Purine Transporter | 20 - 40 µmol/L | Human Erythrocytes | Concentration of this compound causing 50% inhibition of allopurinol transport. | [16] |
| Apparent Clearance (CL/Fm) | Baseline | 1.8 L/h | Human (Normal Renal Function) | Typical apparent clearance of this compound in patients with gout. | [5] |
| CL/Fm Change | Diuretic Use | ↓ 29% | Human | Co-administration of diuretics decreases this compound clearance. | [5] |
| CL/Fm Change | Probenecid Use | ↑ 38% | Human | Co-administration of probenecid increases this compound clearance. | [5] |
| CL/Fm Change | GLUT9 (rs16890979) | ↓ 17-21% | Human | Variant allele carriers show reduced this compound clearance. | [5] |
| CL/Fm Change | ABCG2 (rs2231142) | ↑ 24% | Human (Univariate analysis) | T allele associated with increased clearance in initial analysis. | [6][13][17] |
| CL/Fm Change | NPT1 (rs1183201) | ↑ 22% | Human (Univariate analysis) | T allele associated with increased clearance in initial analysis. | [6][13][17] |
Experimental Protocols
The characterization of this compound transporters relies on a combination of in vitro and clinical pharmacokinetic studies.
In Vitro Transporter Uptake Assay
This method is used to determine if a compound is a substrate or inhibitor of a specific transporter.
-
Cell Culture: Human embryonic kidney (HEK293) or other suitable mammalian cells are stably transfected to overexpress a single transporter protein of interest (e.g., URAT1, ABCG2, GLUT9). A control cell line (mock-transfected) is also maintained.
-
Assay Preparation: Cells are seeded into multi-well plates and grown to confluence.
-
Uptake Experiment:
-
The cell monolayer is washed with a pre-warmed buffer (e.g., Hanks' Balanced Salt Solution).
-
An assay solution containing a radiolabeled substrate (e.g., [¹⁴C]-uric acid for inhibition studies, or potentially [¹⁴C]-oxypurinol for direct uptake) is added.
-
For inhibition assays, various concentrations of the test compound (this compound) are included in the assay solution.
-
The plate is incubated at 37°C for a short, defined period (e.g., 1-5 minutes) to measure the initial rate of uptake.
-
-
Termination and Lysis: The uptake is stopped by rapidly aspirating the assay solution and washing the cells with ice-cold buffer. The cells are then lysed.
-
Quantification: The amount of radioactivity in the cell lysate is measured using liquid scintillation counting. Protein concentration in the lysate is determined to normalize the uptake data.
-
Data Analysis: Transporter-specific uptake is calculated by subtracting the uptake in mock-transfected cells from that in transporter-expressing cells. For inhibition studies, IC₅₀ values are determined by plotting uptake versus inhibitor concentration.
Population Pharmacokinetic (PopPK) Modeling
This clinical research method is used to identify and quantify the sources of variability in drug pharmacokinetics within a patient population.
-
Data Collection: A clinical study is conducted in a target population (e.g., patients with gout). Data collected includes patient demographics, body weight, renal function (e.g., creatinine clearance), concomitant medications, and genetic information for relevant transporter polymorphisms (e.g., ABCG2, GLUT9). Sparse blood samples are taken to measure plasma this compound concentrations.
-
Model Development: A structural pharmacokinetic model (e.g., a one-compartment model with first-order absorption and elimination) is developed using specialized software like NONMEM.[13][18]
-
Covariate Analysis: The influence of collected patient data (covariates) on pharmacokinetic parameters like clearance (CL) and volume of distribution (V) is systematically tested. For example, the effect of creatinine clearance on this compound clearance is modeled.
-
Model Validation: The final model's predictive performance is evaluated using various statistical and graphical methods to ensure its robustness and accuracy.
-
Interpretation: The final model identifies which factors (e.g., renal function, diuretic use, specific genotypes) are significant predictors of this compound pharmacokinetics and quantifies the magnitude of their effect.[5][18]
Conclusion and Future Directions
The cellular transport of this compound is a multifactorial process predominantly mediated by a suite of transporters shared with uric acid in the kidneys, including URAT1, GLUT9, and ABCG2. These transporters collectively determine the renal reabsorption and secretion of the drug, thereby influencing its systemic exposure and therapeutic efficacy. Genetic polymorphisms in these transporters, along with co-administered drugs that act as inhibitors or inducers, are key sources of inter-individual variability in response to allopurinol therapy.
Future research should focus on definitively quantifying the relative contribution of each transporter to the overall disposition of this compound. The development of highly specific inhibitors for these transporters would be invaluable for mechanistic studies. Furthermore, integrating knowledge of a patient's genetic profile for these transporters into physiologically-based pharmacokinetic (PBPK) models could pave the way for personalized allopurinol dosing strategies, maximizing efficacy while minimizing the risk of adverse effects.
References
- 1. Clinical pharmacokinetics and pharmacodynamics of allopurinol and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. go.drugbank.com [go.drugbank.com]
- 4. researchgate.net [researchgate.net]
- 5. The pharmacokinetics of this compound in people with gout - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The impact of genetic variability in urate transporters on this compound pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. URAT1 - Transporters - Solvo Biotechnology [solvobiotech.com]
- 8. Molecular basis of the urate transporter URAT1 inhibition by gout drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound pharmacokinetics and pharmacodynamics in healthy volunteers: Influence of BCRP Q141K polymorphism and patient characteristics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. OAT1 - Transporters - Solvo Biotechnology [solvobiotech.com]
- 12. Urate Transporters in the Kidney: What Clinicians Need to Know - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The impact of genetic variability in urate transporters on this compound pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Absorption and metabolism of allopurinol and this compound by rat jejunum in vitro: effects on uric acid transport - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. portlandpress.com [portlandpress.com]
- 16. Allopurinol transport in human erythrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Research Portal [ourarchive.otago.ac.nz]
- 18. researchgate.net [researchgate.net]
Oxypurinol: A Technical Whitepaper on its Potential as an Inhibitor of Cellular Enzymes Beyond Xanthine Oxidase
For Researchers, Scientists, and Drug Development Professionals
Abstract
Oxypurinol, the primary active metabolite of allopurinol, is a cornerstone in the management of hyperuricemia due to its potent inhibition of xanthine oxidase. However, the broader enzymatic inhibitory profile of this compound is of significant interest in drug development and for understanding its complete pharmacological and potential toxicological effects. This technical guide provides an in-depth analysis of this compound's reported interactions with other cellular enzymes, focusing on those involved in pyrimidine and purine metabolism. This paper summarizes the available quantitative data, details relevant experimental methodologies, and visualizes the involved signaling pathways to offer a comprehensive resource for the scientific community.
Introduction
While the inhibitory action of this compound on xanthine oxidase is well-documented, its off-target effects on other enzymes are less characterized. Understanding these interactions is crucial for predicting potential drug-drug interactions, explaining certain side effects of allopurinol therapy, and exploring new therapeutic applications for this compound. This document synthesizes the current knowledge regarding the inhibitory potential of this compound against key enzymes in nucleotide metabolism, namely orotate phosphoribosyltransferase (OPRT), orotidylate decarboxylase (ODC), and purine nucleoside phosphorylase (PNP).
Interaction with Pyrimidine Biosynthesis Enzymes
Allopurinol therapy has been observed to interfere with the de novo pyrimidine biosynthesis pathway. This interference is, in part, mediated by its active metabolite, this compound. The key enzymes in this pathway that are reportedly affected are orotate phosphoribosyltransferase (OPRT) and orotidylate decarboxylase (ODC), which together form the bifunctional enzyme UMP synthase.
It is postulated that this compound, acting as an analog of orotic acid, can be converted to this compound ribonucleotide by OPRT.[1] This ribonucleotide derivative is then thought to inhibit ODC.[1][2] However, direct potent inhibition of these enzymes by this compound itself has not been clearly demonstrated. Instead, some studies suggest a more complex interaction, including a potential "activation" of OPRT by this compound in vitro.[3][4][5][6]
Quantitative Data on Enzyme Interaction
| Enzyme | Substrate(s) | Reported Effect of this compound | Quantitative Data (IC50/Ki) |
| Orotate Phosphoribosyltransferase (OPRT) | Orotic acid, Phosphoribosyl pyrophosphate | Described as being "activated" by this compound in vitro in erythrocytes.[3][4][5][6] It is also postulated that OPRT can catalyze the formation of this compound ribonucleotide.[1][2] | Not Available |
| Orotidylate Decarboxylase (ODC) | Orotidine 5'-monophosphate | Postulated to be inhibited by this compound ribonucleotide, which is formed from this compound by OPRT.[1][2] No direct inhibition by this compound has been quantitatively demonstrated. | Not Available |
Signaling Pathway
The following diagram illustrates the proposed mechanism of interference of this compound with the de novo pyrimidine biosynthesis pathway.
Experimental Protocols
A common method for assaying OPRT activity involves monitoring the conversion of radiolabeled orotic acid to orotidine 5'-monophosphate (OMP).
-
Principle: The assay measures the incorporation of a radioactive label from [¹⁴C]-orotic acid into OMP.
-
Reagents:
-
Tris-HCl buffer (pH 7.4)
-
MgCl₂
-
Phosphoribosyl pyrophosphate (PRPP)
-
[¹⁴C]-Orotic acid (specific activity appropriately diluted)
-
Enzyme preparation (cell lysate or purified enzyme)
-
Perchloric acid (for reaction termination)
-
Activated charcoal slurry (to adsorb unreacted orotic acid)
-
-
Procedure:
-
The reaction mixture containing buffer, MgCl₂, PRPP, and the enzyme preparation is pre-incubated.
-
The reaction is initiated by the addition of [¹⁴C]-orotic acid.
-
The reaction is allowed to proceed for a defined time at 37°C and is then terminated by the addition of perchloric acid.
-
The mixture is centrifuged to pellet the precipitated protein.
-
An aliquot of the supernatant is mixed with an activated charcoal slurry to bind the unreacted [¹⁴C]-orotic acid.
-
The charcoal is pelleted by centrifugation.
-
The radioactivity in the supernatant, which contains the [¹⁴C]-OMP product, is quantified by liquid scintillation counting.
-
-
Inhibition Studies: To assess the effect of this compound, various concentrations of the compound are included in the pre-incubation step. The resulting enzyme activity is then compared to a control without the inhibitor.
ODC activity is typically measured by monitoring the release of ¹⁴CO₂ from [carboxyl-¹⁴C]-orotidine 5'-monophosphate.
-
Principle: The assay quantifies the enzymatic decarboxylation of OMP, releasing radiolabeled carbon dioxide.
-
Reagents:
-
Phosphate buffer (pH 7.0)
-
[carboxyl-¹⁴C]-Orotidine 5'-monophosphate
-
Enzyme preparation
-
Hyamine hydroxide or other CO₂ trapping agent
-
Trichloroacetic acid (TCA) (for reaction termination)
-
-
Procedure:
-
The reaction is carried out in a sealed vessel with a center well containing a piece of filter paper soaked in a CO₂ trapping agent.
-
The reaction mixture containing buffer and the enzyme preparation is placed in the main compartment of the vessel.
-
The reaction is initiated by the addition of [carboxyl-¹⁴C]-OMP.
-
After incubation at 37°C for a specific time, the reaction is stopped by injecting TCA into the main compartment.
-
The vessel is allowed to stand to ensure complete trapping of the released ¹⁴CO₂ by the filter paper.
-
The filter paper is removed and placed in a scintillation vial for counting.
-
-
Inhibition Studies: this compound or its ribonucleotide can be added to the reaction mixture to assess their inhibitory effects on ODC activity.
Interaction with Purine Nucleoside Phosphorylase (PNP)
Purine nucleoside phosphorylase is a key enzyme in the purine salvage pathway. Some evidence suggests that this compound can act as a weak allosteric inhibitor of this enzyme.[7][8][9]
Quantitative Data on Enzyme Inhibition
While a precise Ki value for this compound's inhibition of PNP is not definitively established, qualitative and semi-quantitative data are available.
| Enzyme | Substrate(s) | Reported Effect of this compound | Quantitative Data (IC50/Ki) |
| Purine Nucleoside Phosphorylase (PNP) | Inosine, Guanosine | Weak allosteric inhibitor.[7][8][9] The Ki for allopurinol and its riboside is reported as >200 μM, with this compound suggested to have a stronger inhibitory effect.[7][10] | Ki > 200 µM (for allopurinol and its riboside)[7][10] |
Signaling Pathway
The following diagram illustrates the role of PNP in the purine salvage pathway and the point of inhibition by this compound.
Experimental Protocol
A common spectrophotometric method for assaying PNP activity involves monitoring the conversion of a substrate to a product with a different absorbance spectrum.
-
Principle: The assay measures the phosphorolysis of inosine to hypoxanthine. The subsequent oxidation of hypoxanthine to uric acid by xanthine oxidase is monitored by the increase in absorbance at 293 nm.
-
Reagents:
-
Potassium phosphate buffer (pH 7.5)
-
Inosine (substrate)
-
Xanthine oxidase (coupling enzyme)
-
Enzyme preparation (cell lysate or purified PNP)
-
-
Procedure:
-
The reaction mixture containing buffer, inosine, and xanthine oxidase is prepared in a cuvette.
-
The reaction is initiated by the addition of the PNP enzyme preparation.
-
The increase in absorbance at 293 nm, corresponding to the formation of uric acid, is monitored over time using a spectrophotometer.
-
-
Inhibition Studies: To determine the inhibitory effect of this compound, various concentrations of the compound are added to the reaction mixture, and the initial reaction rates are measured. The data can then be used to determine the type of inhibition and the inhibition constant (Ki).
Interaction with Aldehyde Oxidase
Aldehyde oxidase, along with xanthine oxidase, is involved in the metabolism of allopurinol to its active form, this compound. However, there is no substantial evidence to suggest that this compound acts as an inhibitor of aldehyde oxidase.
Conclusion
While this compound is a highly potent and specific inhibitor of xanthine oxidase, its effects on other cellular enzymes appear to be more subtle and complex. The available evidence suggests that this compound does not act as a direct, potent inhibitor of OPRT, ODC, or PNP. Instead, its influence on pyrimidine biosynthesis is likely indirect, mediated through the formation of its ribonucleotide. The weak allosteric inhibition of PNP suggests a potential for interaction at high therapeutic concentrations, but the clinical significance of this finding requires further investigation.
This technical guide provides a summary of the current understanding of this compound's off-target enzyme interactions. Further research, particularly quantitative kinetic studies, is necessary to fully elucidate the mechanisms and physiological relevance of these interactions. The detailed experimental protocols provided herein offer a foundation for conducting such investigations.
References
- 1. Studies on the coordinate activity and lability of orotidylate phosphoribosyltransferase and decarboxylase in human erythrocytes, and the effects of allopurinol administration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Studies on the coordinate activity and liability of orotidylate phosphoribosyltransferase and decarboxylase in human erythrocytes, and the effects of allopurinol administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mechanism of allopurinol-mediated increase in enzyme activity in man - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanism of allopurinol-mediated increase in enzyme activity in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. JCI - Mechanism of allopurinol-mediated increase in enzyme activity in man [jci.org]
- 6. dm5migu4zj3pb.cloudfront.net [dm5migu4zj3pb.cloudfront.net]
- 7. Allopurinol and this compound differ in their strength and mechanisms of inhibition of xanthine oxidoreductase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Allopurinol and this compound differ in their strength and mechanisms of inhibition of xanthine oxidoreductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Inhibition of purine nucleoside phosphorylase activity and of T-cell function with allopurinol-riboside - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Quantification of Oxypurinol in Human Plasma by HPLC-UV
Introduction
Allopurinol is a widely prescribed medication for the management of hyperuricemia and gout. It is rapidly metabolized in the body to its active metabolite, oxypurinol, which is also a potent inhibitor of the xanthine oxidase enzyme.[1][2] Therapeutic drug monitoring of this compound is crucial for optimizing treatment, especially in patients with renal impairment or to ensure patient adherence.[3] This application note describes a simple, accurate, and reproducible reversed-phase high-performance liquid chromatography (RP-HPLC) method with ultraviolet (UV) detection for the quantification of this compound in human plasma samples. The method is suitable for pharmacokinetic studies and routine clinical monitoring.
Principle of the Method
This method utilizes reversed-phase chromatography to separate this compound from endogenous plasma components. A C18 column is used as the stationary phase with an isocratic mobile phase consisting of a sodium acetate buffer.[3] Plasma samples are prepared using a straightforward protein precipitation step with acetonitrile, which also releases the drug from plasma proteins.[4][5] An internal standard (IS), such as acyclovir, is added to the plasma sample prior to precipitation to correct for variations in extraction efficiency and injection volume.[3][6] The eluate is monitored by a UV detector at 254 nm, a wavelength where this compound exhibits strong absorbance.[4][7] Quantification is achieved by comparing the peak area ratio of this compound to the internal standard against a calibration curve constructed from standards of known concentrations.
Experimental Protocols
1. Materials and Reagents
-
Chemicals: this compound reference standard, Acyclovir (internal standard), HPLC grade acetonitrile, Sodium acetate, Glacial acetic acid, and Milli-Q or HPLC grade water.
-
Equipment: HPLC system with a UV detector, C18 analytical column (e.g., 250 x 4.6 mm, 5 µm), analytical balance, centrifuge, vortex mixer, micropipettes, and autosampler vials.
2. Preparation of Solutions
-
Mobile Phase (0.02 M Sodium Acetate, pH 4.5): Dissolve 1.64 g of sodium acetate in 1 L of HPLC grade water. Adjust the pH to 4.5 with glacial acetic acid. Filter through a 0.45 µm membrane filter and degas before use.[3][8]
-
Stock Solution of this compound (100 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 100 mL of the mobile phase. This stock solution should be stored at 2-8°C.
-
Stock Solution of Acyclovir (IS) (100 µg/mL): Accurately weigh 10 mg of acyclovir and dissolve it in 100 mL of the mobile phase.[3][6]
-
Working Internal Standard Solution (20 µg/mL): Dilute the acyclovir stock solution with the mobile phase to achieve a final concentration of 20 µg/mL.
3. Preparation of Calibration Standards and Quality Control (QC) Samples
-
Prepare a series of working standard solutions of this compound by serially diluting the stock solution with drug-free human plasma.
-
The calibration curve should cover the expected concentration range of this compound in plasma samples, for example, from 1.0 to 40.0 µg/mL.[3]
-
Prepare QC samples in drug-free human plasma at a minimum of three concentration levels: low, medium, and high (e.g., 3.0, 15.0, and 30.0 µg/mL).
4. Sample Preparation Protocol
-
Pipette 200 µL of the plasma sample (unknown, calibration standard, or QC) into a 1.5 mL microcentrifuge tube.
-
Add 25 µL of the working internal standard solution (Acyclovir, 20 µg/mL) and vortex for 10 seconds.
-
Add 400 µL of ice-cold acetonitrile to precipitate the plasma proteins.[4]
-
Vortex the mixture vigorously for 1 minute.[5]
-
Centrifuge the tubes at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the clear supernatant to a clean autosampler vial.
-
Inject an aliquot (e.g., 20 µL) of the supernatant into the HPLC system.[1]
Data Presentation
Table 1: Chromatographic Conditions
| Parameter | Condition |
| Instrument | HPLC with UV Detector |
| Column | C18 (ODS), 250 x 4.6 mm, 5 µm |
| Mobile Phase | 0.02 M Sodium Acetate (pH 4.5)[3][8] |
| Flow Rate | 1.0 mL/min[3][8] |
| Injection Volume | 20 µL |
| Column Temperature | Ambient (e.g., 25°C)[4] |
| UV Detection | 254 nm[3][4][7] |
| Internal Standard | Acyclovir[3][6] |
| Run Time | ~15 minutes |
Table 2: Method Validation Summary
| Parameter | Typical Result | Acceptance Criteria |
| Linearity Range | 1.0 - 40.0 µg/mL[3] | Correlation Coefficient (r²) ≥ 0.995 |
| Lower Limit of Quantification (LLOQ) | 1.0 µg/mL[3] | S/N ratio ≥ 10; Precision < 20%; Accuracy ± 20% |
| Intra-day Precision (CV%) | < 15%[3] | ≤ 15% (≤ 20% at LLOQ) |
| Inter-day Precision (CV%) | < 15%[3] | ≤ 15% (≤ 20% at LLOQ) |
| Accuracy (% Recovery) | 85% - 115%[3] | 85% - 115% (80% - 120% at LLOQ) |
| Selectivity | No interference from endogenous components | No significant peaks at the retention times of this compound and IS |
Visualizations
Caption: Experimental workflow for this compound quantification in plasma.
Caption: Key components of the HPLC method validation process.
References
- 1. tandfonline.com [tandfonline.com]
- 2. UQ eSpace [espace.library.uq.edu.au]
- 3. A simple method for quantification of allopurinol and oxipurinol in human serum by high-performance liquid chromatography with UV-detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. longdom.org [longdom.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. ijpbs.net [ijpbs.net]
- 8. research.utwente.nl [research.utwente.nl]
Application Note: Quantification of Oxypurinol and its Metabolites in Human Urine by LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a robust and sensitive method for the simultaneous determination and quantification of oxypurinol, the primary active metabolite of allopurinol, and its related metabolites in human urine using liquid chromatography-tandem mass spectrometry (LC-MS/MS). Allopurinol is a cornerstone in the management of hyperuricemia and gout, and monitoring the levels of its metabolites is crucial for assessing therapeutic efficacy and patient compliance.[1][2] The presented protocol provides a comprehensive workflow, from sample preparation to data acquisition and analysis, suitable for researchers, scientists, and professionals in drug development.
Introduction
Allopurinol is a structural isomer of hypoxanthine and acts as a xanthine oxidase inhibitor, a key enzyme in the purine catabolism pathway that converts hypoxanthine to xanthine and then to uric acid.[2][3][4] Following administration, allopurinol is rapidly metabolized in the liver to its major active metabolite, this compound (also known as alloxanthine), primarily by aldehyde oxidase (AOX1) and to a lesser extent by xanthine oxidase (XDH).[3][5] this compound is also a potent inhibitor of xanthine oxidase and has a significantly longer half-life than allopurinol, making it the principal contributor to the therapeutic effect.[2] Other metabolites, such as this compound-1-riboside and this compound-7-riboside, can also be formed.
Given that high levels of this compound have been associated with adverse drug reactions, accurate and reliable quantification in biological matrices like urine is essential for pharmacokinetic studies and clinical research.[5] LC-MS/MS offers high selectivity and sensitivity, making it the gold standard for bioanalytical testing. This application note presents a detailed protocol for the analysis of this compound and its metabolites in urine.
Metabolic Pathway of Allopurinol
Caption: Metabolic conversion of allopurinol to this compound and subsequent metabolites.
Experimental Protocol
This protocol is a composite based on established methodologies for the analysis of this compound in urine.[1][6][7]
Materials and Reagents
-
This compound analytical standard
-
This compound metabolite analytical standards (e.g., this compound-1-riboside, this compound-7-riboside)
-
Internal Standard (IS), e.g., 8-methylxanthine or a stable isotope-labeled this compound
-
HPLC-grade acetonitrile, methanol, and water
-
Formic acid and ammonium acetate (LC-MS grade)
-
Human urine (drug-free for calibration standards and quality controls)
-
Microcentrifuge tubes
-
Syringe filters (0.2 µm)
Instrumentation
-
A validated LC-MS/MS system equipped with an electrospray ionization (ESI) source.
Sample Preparation
A simple "dilute-and-shoot" method is often sufficient for urine samples due to the relatively high concentrations of this compound.[1][7]
-
Thaw frozen urine samples at room temperature.
-
Vortex the samples to ensure homogeneity.
-
In a microcentrifuge tube, dilute 50 µL of urine with 950 µL of a solution containing the internal standard in an appropriate solvent mixture (e.g., acetonitrile/methanol/water, 95/2/3, v/v/v).[1][7]
-
Vortex the mixture for 30 seconds.
-
Centrifuge the diluted sample at 14,000 rpm for 10 minutes to pellet any particulates.[8]
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
Liquid Chromatography Conditions
| Parameter | Condition |
| Column | Atlantis HILIC Silica column (3 µm, 100 mm x 2.1 mm) or equivalent |
| Mobile Phase A | 50 mM ammonium acetate in 0.2% formic acid |
| Mobile Phase B | Acetonitrile/Methanol (98:2, v/v) |
| Gradient | Isocratic elution with 97% B |
| Flow Rate | 0.35 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 2 µL |
Note: Chromatographic conditions should be optimized for the specific instrument and column used.
Mass Spectrometry Conditions
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | This compound: m/z 150.8 → 108.0; Internal Standard (8-methylxanthine): m/z 164.9 → 121.8[1][7] |
| Dwell Time | 200 ms |
| Collision Energy | Optimized for each transition |
| Source Temperature | 500 °C |
Note: MS parameters, especially MRM transitions and collision energies, must be optimized for the specific analytes and instrument.
Experimental Workflow
Caption: Workflow for the LC-MS/MS analysis of this compound in urine.
Quantitative Data Summary
The following tables summarize typical validation parameters for the quantification of this compound in urine based on published methods.
Table 1: Calibration and Linearity
| Analyte | Matrix | Calibration Range (mg/L) | Regression Model | Correlation Coefficient (r²) | Reference |
| This compound | Urine | 10 - 200 | Quadratic (1/x) | > 0.997 | [1] |
Table 2: Accuracy and Precision
| Analyte | Matrix | QC Level (mg/L) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) | Reference |
| This compound | Urine | 20 | < 11.2 | < 11.2 | 96.1 - 104 | [1] |
| This compound | Urine | 80 | < 11.2 | < 11.2 | 96.1 - 104 | [1] |
| This compound | Urine | 150 | < 11.2 | < 11.2 | 96.1 - 104 | [1] |
Conclusion
The described LC-MS/MS method provides a reliable and high-throughput approach for the quantitative analysis of this compound and its metabolites in human urine. The simple sample preparation and the high selectivity and sensitivity of the mass spectrometric detection make this method well-suited for pharmacokinetic studies, therapeutic drug monitoring research, and other applications in drug development. The provided protocol and performance characteristics serve as a valuable resource for researchers and scientists in the field.
References
- 1. Measurement of urinary this compound by high performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Alopurinol – Wikipedie [cs.wikipedia.org]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Allopurinol and this compound differ in their strength and mechanisms of inhibition of xanthine oxidoreductase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ClinPGx [clinpgx.org]
- 6. Determination of allopurinol and this compound in human plasma and urine by liquid chromatography-tandem mass spectrometry [agris.fao.org]
- 7. UQ eSpace [espace.library.uq.edu.au]
- 8. dergipark.org.tr [dergipark.org.tr]
Application Note: Measuring the Effect of Oxypurinol on Cellular Reactive Oxygen Species (ROS) Production
Audience: Researchers, scientists, and drug development professionals.
Introduction
Reactive oxygen species (ROS) are chemically reactive molecules containing oxygen that are generated as byproducts of normal cellular metabolism.[1][2] While ROS play a role in cellular signaling, their overproduction can lead to oxidative stress, a condition implicated in various pathologies including cancer, neurodegenerative diseases, and atherosclerosis.[3][4] One significant enzymatic source of cellular ROS is xanthine oxidase (XO), which catalyzes the oxidation of hypoxanthine and xanthine to uric acid, producing superoxide and hydrogen peroxide in the process.[5][6][7]
Oxypurinol, the primary active metabolite of allopurinol, is a potent inhibitor of xanthine oxidase.[5][8] By blocking this enzyme, this compound reduces the production of uric acid and, consequently, the generation of associated ROS.[6][8] This antioxidant potential makes this compound a valuable tool for studying the role of XO-derived ROS in various disease models and a potential therapeutic agent for conditions associated with oxidative stress.
This application note provides detailed protocols for cell-based assays to measure the effect of this compound on ROS production. The methodologies described utilize common fluorescent and luminescent probes, including 2',7'-dichlorodihydrofluorescein diacetate (DCFDA), CellROX® Green, and a luminol-based assay, suitable for high-throughput screening and detailed mechanistic studies.
Signaling Pathway of this compound's Effect on ROS Production
Caption: this compound inhibits xanthine oxidase, blocking ROS production.
Experimental Protocols
DCFDA-Based Assay for General ROS Detection
The 2',7'-dichlorodihydrofluorescein diacetate (DCFDA or H2DCFDA) assay is a widely used method for detecting cellular ROS.[3] DCFDA is a cell-permeable, non-fluorescent probe that is deacetylated by intracellular esterases to 2',7'-dichlorodihydrofluorescein (DCFH), which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).[9]
Materials:
-
Cells of interest (e.g., HeLa, Jurkat)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
DCFDA (20 mM stock in DMSO)[10]
-
This compound (stock solution in a suitable solvent, e.g., DMSO or NaOH)
-
ROS Inducer (e.g., Tert-Butyl Hydrogen Peroxide - TBHP) as a positive control[11]
-
Black, clear-bottom 96-well microplates
-
Fluorescence microplate reader (Ex/Em = 485/535 nm)[12]
Protocol for Adherent Cells:
-
Seed adherent cells in a black, clear-bottom 96-well plate at a density of 2.5 x 10^4 cells/well and allow them to adhere overnight.[13][14]
-
The next day, remove the culture medium and wash the cells once with 100 µL of 1X PBS.[11]
-
Prepare a 20 µM working solution of DCFDA in pre-warmed serum-free culture medium or 1X Assay Buffer.[10][15]
-
Add 100 µL of the DCFDA working solution to each well and incubate for 45 minutes at 37°C in the dark.[13]
-
Remove the DCFDA solution and wash the cells once with 100 µL of 1X PBS.
-
Add 100 µL of culture medium containing various concentrations of this compound to the respective wells. Include wells with vehicle control and a positive control (e.g., 50 µM TBHP).
-
Incubate for the desired treatment time (e.g., 1-6 hours).[13]
-
Measure the fluorescence intensity using a microplate reader at an excitation of ~485 nm and an emission of ~535 nm.[11][12]
Protocol for Suspension Cells:
-
Grow suspension cells to the desired density and collect approximately 1.5 x 10^5 cells per well.[12]
-
Centrifuge the cells, discard the supernatant, and wash once with 1X PBS.
-
Resuspend the cells in DCFDA working solution at a concentration of 1 x 10^6 cells/mL and incubate for 30 minutes at 37°C in the dark.[13]
-
Centrifuge the cells, remove the supernatant, and resuspend them in fresh culture medium.
-
Seed 100,000 stained cells per well in a 96-well plate.[13]
-
Add this compound or controls as described for adherent cells.
-
Incubate for the desired time and measure fluorescence.
CellROX® Green Assay for Oxidative Stress
CellROX® Green is a fluorogenic probe for measuring oxidative stress in live cells. It is weakly fluorescent in a reduced state and exhibits bright green fluorescence upon oxidation by ROS and subsequent binding to DNA.[16][17]
Materials:
-
Cells of interest
-
Complete cell culture medium
-
CellROX® Green Reagent (5 µM working solution)[18]
-
This compound
-
Positive control (e.g., Menadione)[19]
-
Flow cytometer or fluorescence microscope
Protocol for Flow Cytometry:
-
Treat cells with various concentrations of this compound or vehicle control for the desired duration.
-
Add CellROX® Green Reagent to a final concentration of 5 µM and incubate for 30 minutes at 37°C.[18]
-
Harvest the cells (e.g., by trypsinization for adherent cells) and wash them once with 1X PBS.[18]
-
Resuspend the cells in PBS and analyze immediately by flow cytometry, detecting the fluorescence in the green channel.[20]
Luminol-Based Chemiluminescence Assay for Extracellular H2O2
This assay detects hydrogen peroxide (H2O2) production based on the horseradish peroxidase (HRP)-catalyzed oxidation of luminol, which results in the emission of light.[21][22]
Materials:
-
Cells of interest
-
Luminol stock solution
-
Horseradish Peroxidase (HRP)
-
This compound
-
Positive control (e.g., Phorbol 12-myristate 13-acetate - PMA)
-
White, opaque 96-well plates
-
Luminometer
Protocol:
-
Seed cells in a white, opaque 96-well plate.
-
Pre-treat cells with various concentrations of this compound or vehicle for the desired time.
-
Prepare the assay reagent containing luminol and HRP in a suitable buffer.
-
Add the assay reagent to the wells.
-
If using a positive control, add PMA to induce an oxidative burst.
-
Immediately measure the chemiluminescence using a luminometer. The signal can be measured kinetically over time.[23]
Experimental Workflow Diagram
Caption: General workflow for measuring this compound's effect on ROS.
Data Presentation
The quantitative data generated from these assays can be summarized in tables for clear comparison.
Table 1: Effect of this compound on TBHP-Induced ROS Production (DCFDA Assay)
| Treatment Group | Concentration (µM) | Mean Fluorescence Intensity (RFU) | % Inhibition of ROS |
| Vehicle Control | - | 1500 | - |
| TBHP (50 µM) | - | 8500 | 0 |
| TBHP + this compound | 10 | 6200 | 32.8 |
| TBHP + this compound | 50 | 3500 | 71.4 |
| TBHP + this compound | 100 | 2100 | 91.4 |
Table 2: Effect of this compound on Basal ROS Levels (CellROX® Green Assay)
| Treatment Group | Concentration (µM) | Mean Fluorescence Intensity (MFI) | Fold Change vs. Control |
| Untreated Control | - | 500 | 1.0 |
| This compound | 10 | 420 | 0.84 |
| This compound | 50 | 310 | 0.62 |
| This compound | 100 | 220 | 0.44 |
| Positive Control (Menadione) | 25 | 2500 | 5.0 |
Table 3: IC50 Values of Different Xanthine Oxidase Inhibitors on ROS Production
| Compound | IC50 (µM) |
| Allopurinol | 0.258[6] |
| This compound | 1.80[6] |
| Febuxostat | 0.00133[6] |
| Topiroxostat | 0.000495[6] |
Conclusion
The protocols outlined in this application note provide robust and reliable methods for quantifying the inhibitory effect of this compound on cellular ROS production. The choice of assay will depend on the specific research question, cell type, and available instrumentation. The DCFDA assay is a good starting point for general ROS detection, while CellROX® Green offers an alternative for measuring oxidative stress, and the luminol-based assay is specific for extracellular H2O2. By employing these methods, researchers can effectively investigate the role of xanthine oxidase-mediated ROS in various biological processes and evaluate the therapeutic potential of this compound and other related compounds.
References
- 1. agilent.com [agilent.com]
- 2. Reactive Oxygen Species (ROS) Assays | Cell Biolabs [cellbiolabs.com]
- 3. bmglabtech.com [bmglabtech.com]
- 4. Comprehensive Review of Methodology to Detect Reactive Oxygen Species (ROS) in Mammalian Species and Establish Its Relationship with Antioxidants and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. jstage.jst.go.jp [jstage.jst.go.jp]
- 7. researchgate.net [researchgate.net]
- 8. This compound protects renal ischemia/reperfusion injury via heme oxygenase-1 induction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Intracellular ROS Assay [cellbiolabs.com]
- 10. DCFDA / H2DCFDA - Cellular ROS Assay Kit Protocol [hellobio.com]
- 11. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 12. abcam.cn [abcam.cn]
- 13. abcam.com [abcam.com]
- 14. assaygenie.com [assaygenie.com]
- 15. A Simple Microplate Assay for Reactive Oxygen Species Generation and Rapid Cellular Protein Normalization - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ROS Detection in Botryococcus braunii Colonies with CellROX Green Reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 17. CellROX Green Reagent, for oxidative stress detection | LabX.com [labx.com]
- 18. ROS Measurement Using CellROX [protocols.io]
- 19. A New Luminescent Assay for Detection of Reactive Oxygen Species [worldwide.promega.com]
- 20. 4.11. Reactive Oxygen Species (ROS) Detection With CellROX-Green Reagent Using Flow Cytometry [bio-protocol.org]
- 21. research-portal.uu.nl [research-portal.uu.nl]
- 22. Luminol-based Assay for Detection of Immunity Elicitor-induced Hydrogen Peroxide Production in Arabidopsis thaliana Leaves [en.bio-protocol.org]
- 23. Chemiluminescence Detection of the Oxidative Burst in Plant Leaf Pieces [bio-protocol.org]
Protocol for Assessing Oxypurinol's Impact on Endothelial Cell Function
For Researchers, Scientists, and Drug Development Professionals
Introduction
Endothelial dysfunction, characterized by reduced nitric oxide (NO) bioavailability and increased oxidative stress, is a key initiating factor in the pathogenesis of various cardiovascular diseases. Oxypurinol, the primary active metabolite of allopurinol, is a potent inhibitor of xanthine oxidase, an enzyme that contributes to the production of reactive oxygen species (ROS). By reducing ROS, this compound is hypothesized to improve endothelial function by increasing the bioavailability of NO. This document provides detailed application notes and protocols for assessing the impact of this compound on endothelial cell function in vitro.
Key Signaling Pathway
This compound's primary mechanism of action in the endothelium involves the inhibition of xanthine oxidase. This leads to a reduction in superoxide (O₂⁻) production, which in turn prevents the scavenging of nitric oxide (NO). The increased bioavailability of NO can then promote vasodilation and other beneficial endothelial functions.
Mechanism of this compound on Endothelial Function.
Experimental Protocols
This section provides detailed protocols for assessing key aspects of endothelial cell function in response to this compound treatment. It is recommended to use primary human umbilical vein endothelial cells (HUVECs) for these assays.
Assessment of Nitric Oxide (NO) Production (Griess Assay)
Principle: This assay indirectly measures NO production by quantifying its stable breakdown product, nitrite (NO₂⁻), in the cell culture supernatant.
Protocol:
-
Cell Culture and Treatment:
-
Seed HUVECs in a 24-well plate and grow to 80-90% confluency.
-
Wash the cells with phosphate-buffered saline (PBS).
-
Incubate the cells with fresh culture medium containing various concentrations of this compound (e.g., 10, 50, 100 µM) or vehicle control for the desired treatment time (e.g., 24 hours).
-
-
Sample Collection:
-
Collect the cell culture supernatant from each well.
-
Centrifuge the supernatant at 1,000 x g for 10 minutes to remove any cellular debris.
-
-
Griess Reaction:
-
In a 96-well plate, add 50 µL of the collected supernatant.
-
Add 50 µL of 1% sulfanilamide in 5% phosphoric acid to each well and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water to each well and incubate for another 10 minutes at room temperature, protected from light.
-
-
Measurement:
-
Measure the absorbance at 540 nm using a microplate reader.
-
Quantify the nitrite concentration by comparing the absorbance to a standard curve generated with known concentrations of sodium nitrite.
-
Workflow for Nitric Oxide (NO) Production Assay.
Measurement of Intracellular Reactive Oxygen Species (ROS)
Principle: The 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) assay is used to measure intracellular ROS. DCFH-DA is a cell-permeable compound that is deacetylated by intracellular esterases to non-fluorescent DCFH, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).
Protocol:
-
Cell Culture and Treatment:
-
Seed HUVECs in a 24-well plate and grow to 80-90% confluency.
-
Induce oxidative stress by treating cells with a pro-oxidant like H₂O₂ (e.g., 100 µM) or TNF-α (e.g., 10 ng/mL) for a specified time.
-
In parallel, pre-treat cells with various concentrations of this compound (e.g., 10, 50, 100 µM) for 1-2 hours before adding the pro-oxidant. Include a vehicle control.
-
-
DCFH-DA Staining:
-
Wash the cells twice with warm PBS.
-
Incubate the cells with 10 µM DCFH-DA in serum-free medium for 30 minutes at 37°C in the dark.
-
-
Measurement:
-
Wash the cells twice with PBS to remove excess probe.
-
Measure the fluorescence intensity using a fluorescence microplate reader with an excitation wavelength of 485 nm and an emission wavelength of 530 nm.
-
Alternatively, visualize and quantify fluorescence using a fluorescence microscope.
-
Workflow for Intracellular ROS Measurement.
Analysis of Cell Adhesion Molecule Expression
Principle: This protocol uses flow cytometry to quantify the surface expression of vascular cell adhesion molecule-1 (VCAM-1) and intercellular adhesion molecule-1 (ICAM-1), which are key mediators of inflammation.
Protocol:
-
Cell Culture and Treatment:
-
Grow HUVECs to confluency in 6-well plates.
-
Pre-treat cells with this compound (e.g., 10, 50, 100 µM) for 2 hours.
-
Stimulate the cells with TNF-α (10 ng/mL) for 6-8 hours to induce adhesion molecule expression. Include unstimulated and vehicle-treated controls.
-
-
Cell Harvesting and Staining:
-
Wash cells with PBS and detach using a non-enzymatic cell dissociation solution.
-
Resuspend cells in FACS buffer (PBS with 1% BSA).
-
Incubate the cells with fluorescently-conjugated antibodies against VCAM-1 and ICAM-1 (or corresponding isotype controls) for 30 minutes on ice in the dark.
-
-
Flow Cytometry:
-
Wash the cells twice with FACS buffer.
-
Resuspend the cells in FACS buffer for analysis on a flow cytometer.
-
Quantify the mean fluorescence intensity (MFI) of VCAM-1 and ICAM-1 expression.
-
Workflow for Adhesion Molecule Expression Analysis.
Data Presentation
The following tables summarize representative quantitative data from in vivo studies assessing the effect of this compound and its parent compound, allopurinol, on endothelial function. While in vitro data is limited in the public domain, these findings provide a strong rationale for the proposed in vitro investigations.
Table 1: Effect of this compound on Endothelium-Dependent Vasodilation
| Parameter | Condition | Control | This compound | % Change | p-value | Citation |
| Forearm Blood Flow (mL/min/dL) | Hypercholesterolemia | 8.2 ± 8.0 | 9.8 ± 7.3 | +19.5% | <0.01 | [1] |
| Coronary Blood Flow (% change) | Coronary Artery Disease | 16 ± 17 | 62 ± 18 | +287.5% | <0.05 | [2] |
| Flow-Mediated Dilation (%) | Coronary Artery Disease | 5.1 ± 1.5 | 7.6 ± 1.5 | +49.0% | <0.05 | [2] |
Table 2: Effect of Allopurinol on Endothelial Function and Oxidative Stress
| Parameter | Condition | Placebo | Allopurinol | % Change | p-value | Citation |
| Forearm Blood Flow (% change) | Chronic Heart Failure | 120 ± 22 | 181 ± 19 | +50.8% | 0.003 | [3] |
| Plasma Malondialdehyde (nmol/L) | Chronic Heart Failure | 461 ± 101 | 346 ± 128 | -24.9% | 0.03 | [3] |
| Forearm Blood Flow (% change) | Type 2 Diabetes | 73.96 ± 10.29 | 152.10 ± 18.21 (300mg) | +105.6% | <0.001 | [4] |
| Forearm Blood Flow (% change) | Type 2 Diabetes | 73.96 ± 10.29 | 240.31 ± 38.19 (600mg) | +224.9% | <0.001 | [4] |
Conclusion
The provided protocols offer a robust framework for investigating the in vitro effects of this compound on endothelial cell function. By quantifying changes in nitric oxide production, reactive oxygen species levels, and the expression of inflammatory markers, researchers can gain valuable insights into the therapeutic potential of this compound for cardiovascular diseases characterized by endothelial dysfunction. The presented in vivo data strongly supports the hypothesis that this compound-mediated inhibition of xanthine oxidase is a promising strategy to improve endothelial health.
References
Application Notes and Protocols for Utilizing Oxypurinol in Renal Ischemia-Reperfusion Injury Studies
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Introduction: Renal ischemia-reperfusion injury (IRI) is a primary cause of acute kidney injury (AKI), characterized by a complex pathophysiology involving oxidative stress, inflammation, and cell death.[1][2] During ischemia, the depletion of cellular ATP leads to the accumulation of its metabolic precursors, hypoxanthine and xanthine. Upon reperfusion and the reintroduction of molecular oxygen, the enzyme xanthine oxidase (XO) catalyzes the conversion of these purines, generating a burst of reactive oxygen species (ROS), including superoxide and hydrogen peroxide.[1][3][4] This oxidative burst triggers a cascade of detrimental events, including lipid peroxidation, DNA damage, endothelial dysfunction, and a robust inflammatory response, culminating in tubular necrosis and apoptosis.[1][5]
Oxypurinol as a Research Tool: this compound, the primary active metabolite of allopurinol, is a potent inhibitor of xanthine oxidase.[6][7][8] Its utility in renal IRI studies stems from its ability to directly target a key initiator of reperfusion damage—ROS production by XO.[9] By inhibiting this enzyme, this compound effectively reduces oxidative stress, thereby mitigating the downstream inflammatory and apoptotic pathways.[1][3] Recent studies have also elucidated a secondary mechanism: this compound can induce the expression of Heme Oxygenase-1 (HO-1), a powerful cytoprotective enzyme that confers anti-inflammatory, anti-apoptotic, and anti-oxidative effects.[1][2][10] These dual mechanisms make this compound a valuable pharmacological tool for dissecting the pathways of renal IRI and a promising therapeutic candidate for preventing ischemic AKI.
Mechanism of Action of this compound in Renal IRI
The protective effects of this compound in renal IRI are primarily attributed to its inhibition of xanthine oxidase and induction of heme oxygenase-1. The diagram below illustrates these interconnected pathways.
Quantitative Data Summary
The efficacy of this compound in animal models of renal IRI has been quantified through various biochemical and histological markers.
Table 1: Effect of this compound on Renal Function Markers Following IRI
| Animal Model | This compound Dose (mg/kg) | Ischemia Time | Reperfusion Time | Serum Creatinine (PCr) | Blood Urea Nitrogen (BUN) | Reference |
|---|---|---|---|---|---|---|
| C57BL/6 Mice | 25 mg/kg | 30 min | 24 h | Significantly lower vs. vehicle | Significantly lower vs. vehicle | [1][10] |
| C57BL/6 Mice | 50 mg/kg | 30 min | 24 h | Significantly lower vs. vehicle | Significantly lower vs. vehicle | [1] |
| Uninephrectomized Rats | 5 mg/kg | 20 min | 24-48 h | Significantly higher creatinine clearance vs. untreated | - | [6][7][9] |
| Uninephrectomized Rats | 2.5, 10, 20 mg/kg | 20 min | 24-48 h | No significant improvement vs. untreated | - |[6][7] |
Table 2: Effect of this compound on Markers of Oxidative Stress, Inflammation, and Apoptosis
| Animal Model | This compound Dose (mg/kg) | Marker | Method | Result | Reference |
|---|---|---|---|---|---|
| C57BL/6 Mice | 25 mg/kg | 8-OHdG (DNA Damage) | Immunohistochemistry | Significantly decreased density vs. vehicle | [1] |
| C57BL/6 Mice | 25 mg/kg | 4-HNE (Lipid Peroxidation) | Immunohistochemistry | Significantly decreased expression vs. vehicle | [1][10] |
| C57BL/6 Mice | 25 mg/kg | Neutrophil Infiltration | Immunohistochemistry (Ly6G) | Significantly decreased vs. vehicle | [1][10] |
| C57BL/6 Mice | 25 mg/kg | MIP-2 (Chemokine) | mRNA Expression | Significantly decreased vs. vehicle | [2][10] |
| C57BL/6 Mice | 25 mg/kg | Apoptosis | TUNEL Staining | Significantly fewer TUNEL-positive cells vs. vehicle |[1][10] |
Table 3: Histological Scoring of Renal Injury
| Animal Model | This compound Dose (mg/kg) | Scoring Method | Result | Reference |
|---|---|---|---|---|
| C57BL/6 Mice | 25 and 50 mg/kg | Tubular damage score (necrosis, cast formation, brush border loss) | Significantly lower scores vs. vehicle | [1][10] |
| Uninephrectomized Rats | 5 mg/kg | Anatomical abnormalities | Dose-related attenuation of abnormalities |[9] |
Experimental Protocols
Protocol 1: Rodent Model of Bilateral Renal Ischemia-Reperfusion Injury
This protocol describes a common method for inducing renal IRI in mice.[11][12][13]
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
Anesthetic solution (e.g., Ketamine 100 mg/kg and Xylazine 10 mg/kg)
-
Heating pad with a rectal probe to maintain body temperature at 36.8-37.3°C
-
Surgical instruments (forceps, scissors, microvascular clamps)
-
Suture or wound clips
-
Pre-warmed sterile saline (0.9%)
Procedure:
-
Animal Preparation: Acclimatize animals for at least 7 days with free access to food and water.[12] Record the body weight of each mouse before the procedure.
-
Anesthesia and Surgical Site Preparation: Anesthetize the mouse via intraperitoneal injection of the anesthetic solution.[11] Place the animal in a supine position on a heating pad.[12][13] Shave the abdomen and disinfect the surgical area.
-
Surgical Procedure: a. Perform a midline laparotomy to expose the abdominal cavity.[12] b. Gently move the intestines with a sterile, saline-moistened cotton applicator to expose both kidneys. c. Carefully dissect the renal pedicles (artery and vein) of both kidneys using blunt forceps.[13] d. Occlude both renal pedicles with non-traumatic microvascular clamps. Visually confirm ischemia by observing the kidneys turn a dark, purplish color.[12]
-
Ischemia Period: Maintain ischemia for a predetermined period (e.g., 30 minutes for a moderate injury in mice).[1][13] During this time, cover the exposed abdomen with saline-moistened gauze to prevent fluid loss.
-
Reperfusion: After the ischemic period, remove the clamps. Confirm reperfusion by observing the kidneys return to their original pink color.[12]
-
Wound Closure: Return the organs to their proper anatomical position. Close the abdominal wall and skin with sutures or wound clips.
-
Post-operative Care: Administer 0.5-1.0 mL of pre-warmed sterile saline subcutaneously for fluid resuscitation.[14] Monitor the animal during recovery until it is fully ambulatory. Provide appropriate analgesia as per institutional guidelines.[12]
Protocol 2: Administration of this compound
Materials:
-
This compound powder
-
Sterile saline (0.9%) or other appropriate vehicle
-
Vortex mixer and/or sonicator
Procedure:
-
Preparation of Dosing Solution: Prepare a stock solution of this compound in sterile saline. The concentration will depend on the target dose and the average weight of the animals. Ensure the solution is well-mixed.
-
Dosing Regimen: Based on published studies, a protective dose in mice is 25-50 mg/kg.[1] A common and effective pretreatment schedule involves two intraperitoneal (IP) injections:
-
First dose: 24 hours before the surgical procedure.
-
Second dose: 1 hour before the surgical procedure.[1]
-
-
Administration: Administer the calculated volume of the this compound solution via IP injection. The vehicle (e.g., sterile saline) should be administered to the control group on the same schedule.
Protocol 3: Assessment of Renal Injury (24 hours post-reperfusion)
1. Biochemical Analysis:
-
Sample Collection: Collect blood via cardiac puncture or from the tail vein at the time of sacrifice.
-
Serum Separation: Allow blood to clot and centrifuge to separate the serum.
-
Analysis: Measure serum creatinine and BUN levels using commercially available assay kits according to the manufacturer's instructions.[13][15]
2. Histological Analysis:
-
Tissue Collection & Fixation: Perfuse the kidneys with cold PBS, then harvest them. Fix one kidney in 10% neutral buffered formalin for at least 24 hours.
-
Processing & Staining: Embed the fixed kidney in paraffin, section it at 3-5 µm, and stain with Hematoxylin and Eosin (H&E).[15]
-
Scoring: Examine the stained sections under a microscope in a blinded fashion. Score the degree of tubular injury based on features like tubular necrosis, loss of brush border, cast formation, and tubular dilation.[16][17] A common scoring system is as follows:
-
0 = Normal histology
-
1 = <10% of tubules affected
-
2 = 10-25% of tubules affected
-
3 = 26-75% of tubules affected
-
4 = >75% of tubules affected
-
Experimental Workflow Visualization
The following diagram provides a high-level overview of the experimental workflow for studying the effects of this compound on renal IRI.
References
- 1. This compound protects renal ischemia/reperfusion injury via heme oxygenase-1 induction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound protects renal ischemia/reperfusion injury via heme oxygenase-1 induction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of xanthine oxidase inhibition on ischemic acute renal failure in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. An update on allopurinol and kidney failure; new trend for an old drug [journalrip.com]
- 5. researchgate.net [researchgate.net]
- 6. tandfonline.com [tandfonline.com]
- 7. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 8. go.drugbank.com [go.drugbank.com]
- 9. tandfonline.com [tandfonline.com]
- 10. This compound protects renal ischemia/reperfusion injury via heme oxygenase-1 induction [ouci.dntb.gov.ua]
- 11. Protocol for renal ischemia-reperfusion injury by flank incisions in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Robust Rat and Mouse Models of Bilateral Renal Ischemia Reperfusion Injury | In Vivo [iv.iiarjournals.org]
- 13. 2.6. Induction of ischemia-reperfusion kidney injury [bio-protocol.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
Application of Oxypurinol in Congestive Heart Failure Research Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Congestive heart failure (CHF) is a complex clinical syndrome characterized by the inability of the heart to pump sufficient blood to meet the body's metabolic needs. A growing body of evidence suggests that increased oxidative stress plays a pivotal role in the pathophysiology of CHF.[1] One of the key sources of reactive oxygen species (ROS) in the cardiovascular system is the enzyme xanthine oxidase (XO).[1] Oxypurinol, the active metabolite of allopurinol, is a potent inhibitor of xanthine oxidase and has been investigated as a potential therapeutic agent in CHF.[2][3] These application notes provide a comprehensive overview of the use of this compound in preclinical CHF research models, including detailed experimental protocols, quantitative data summaries, and visualizations of key pathways and workflows.
Mechanism of Action
This compound exerts its effects primarily by inhibiting xanthine oxidase, an enzyme that catalyzes the oxidation of hypoxanthine to xanthine and then to uric acid.[2] In the context of CHF, this inhibition has several beneficial downstream effects:
-
Reduction of Oxidative Stress: By blocking xanthine oxidase, this compound decreases the production of superoxide radicals, a major contributor to oxidative stress in the failing heart. This reduction in ROS can help preserve the function of cellular components and signaling pathways.
-
Improved Myocardial Energetics: Studies have shown that xanthine oxidase inhibition can improve myocardial efficiency by reducing oxygen consumption without a corresponding decrease in contractility.[4][5] This is thought to be due to a sensitization of cardiac muscle cells to calcium ions.[3]
-
Enhanced Endothelial Function: Oxidative stress is a key contributor to endothelial dysfunction in CHF. By reducing ROS, this compound can improve the bioavailability of nitric oxide, a critical vasodilator, thereby enhancing endothelial-dependent vasodilation.[4][5]
Signaling Pathway
The signaling pathway influenced by this compound in congestive heart failure primarily revolves around the reduction of oxidative stress and its downstream consequences.
Caption: this compound's Mechanism in CHF.
Quantitative Data from Research Models
The following tables summarize the quantitative effects of this compound and its parent compound, allopurinol, in various congestive heart failure research models.
Table 1: Effects of this compound/Allopurinol on Cardiac Function in Preclinical Models
| Animal Model | Drug & Dosage | Duration | Key Cardiac Function Parameter | Result | Reference |
| Pacing-Induced Heart Failure (Dog) | Allopurinol (200 mg IV) | Acute | Myocardial Oxygen Consumption | ↓ 49% | [6] |
| Pacing-Induced Heart Failure (Dog) | Allopurinol (200 mg IV) | Acute | Mechanical Efficiency | ↑ 122% | [6] |
| Spontaneous Hypertensive/Heart Failure (SHHF) Rat | This compound (100 µM in perfusate) | Acute | Systolic Twitch Tension | ↑ 87-92% | [7][8] |
| Spontaneous Hypertensive/Heart Failure (SHHF) Rat | This compound (100 µM in perfusate) | Acute | Maximum Ca2+-activated Tension | ↑ 75% | [7][8] |
Table 2: Effects of this compound/Allopurinol in Human Clinical Trials for Heart Failure
| Clinical Trial | Drug & Dosage | Duration | Patient Population | Key Outcome | Result | Reference |
| OPT-CHF | This compound (600 mg/day) | 24 weeks | NYHA Class III-IV HF | Serum Uric Acid | ↓ ~2 mg/dL | [9][10][11] |
| OPT-CHF | This compound (600 mg/day) | 24 weeks | NYHA Class III-IV HF (High Baseline Uric Acid >9.5 mg/dL) | Clinical Improvement | Favorable response | [9][10][11] |
| EXACT-HF | Allopurinol (Target: 600 mg/day) | 24 weeks | Symptomatic HF with LVEF ≤40% and Uric Acid ≥9.5 mg/dL | Serum Uric Acid | ↓ 3.5-4.2 mg/dL | [12][13] |
| EXACT-HF | Allopurinol (Target: 600 mg/day) | 24 weeks | Symptomatic HF with LVEF ≤40% and Uric Acid ≥9.5 mg/dL | Clinical Status | No significant improvement | [12][13] |
Experimental Protocols
Protocol 1: Induction of Myocardial Infarction-Induced Heart Failure in Rats
This protocol describes the permanent ligation of the left anterior descending (LAD) coronary artery in rats to induce myocardial infarction and subsequent heart failure.
Materials:
-
Male Wistar or Sprague-Dawley rats (250-300g)
-
Anesthetics: Ketamine (50 mg/kg) and Xylazine (10 mg/kg), or Isoflurane
-
Mechanical ventilator for small rodents
-
Surgical instruments (scissors, forceps, needle holder)
-
6-0 silk suture
-
Echocardiography system with a high-frequency probe
Procedure:
-
Anesthesia and Ventilation: Anesthetize the rat using an intraperitoneal injection of ketamine/xylazine or isoflurane. Once anesthetized, intubate the rat and connect it to a mechanical ventilator.
-
Thoracotomy: Perform a left thoracotomy between the fourth and fifth intercostal spaces to expose the heart.
-
LAD Ligation: Gently exteriorize the heart and identify the LAD coronary artery. Pass a 6-0 silk suture under the LAD and tie a permanent knot to occlude the artery. Successful ligation is confirmed by the blanching of the anterior ventricular wall.
-
Closure: Return the heart to the thoracic cavity, close the chest wall in layers, and aspirate any air from the pleural space.
-
Recovery: Allow the rat to recover from anesthesia. Provide appropriate post-operative analgesia.
-
Development of Heart Failure: Heart failure typically develops over 4-8 weeks, characterized by left ventricular dilation and dysfunction.
-
Confirmation of Heart Failure: Perform echocardiography at 4 weeks post-ligation to assess cardiac function (e.g., ejection fraction, fractional shortening) and confirm the development of heart failure before initiating treatment with this compound.
Protocol 2: Administration of this compound in a Rat Model of Heart Failure
Materials:
-
This compound
-
Vehicle (e.g., saline, carboxymethylcellulose)
-
Oral gavage needles or osmotic minipumps
Procedure:
-
Drug Preparation: Prepare a solution or suspension of this compound in the chosen vehicle at the desired concentration.
-
Administration Route:
-
Oral Gavage: Administer the this compound solution/suspension daily via oral gavage at a specified dosage (e.g., 10-50 mg/kg/day).
-
Osmotic Minipumps: For continuous administration, surgically implant osmotic minipumps subcutaneously or intraperitoneally, filled with the this compound solution.
-
-
Treatment Duration: The duration of treatment will depend on the study design but typically ranges from 4 to 12 weeks.
-
Control Group: A control group of heart failure animals should receive the vehicle alone. A sham-operated group (thoracotomy without LAD ligation) should also be included.
Protocol 3: Assessment of Cardiac Function using Echocardiography in Rats
Procedure:
-
Anesthesia: Lightly anesthetize the rats with isoflurane to minimize effects on cardiac function.
-
Imaging: Use a high-frequency ultrasound system to acquire two-dimensional M-mode and B-mode images from the parasternal long- and short-axis views.
-
Measurements:
-
M-mode: Measure left ventricular internal dimensions at end-diastole (LVIDd) and end-systole (LVIDs).
-
Calculations: From the M-mode measurements, calculate:
-
Ejection Fraction (EF%)
-
Fractional Shortening (FS%)
-
Left Ventricular Mass
-
-
-
Doppler Imaging: Use pulsed-wave Doppler to assess diastolic function by measuring mitral inflow velocities (E/A ratio).
Protocol 4: Measurement of Xanthine Oxidase Activity in Myocardial Tissue
Materials:
-
Myocardial tissue homogenates
-
Xanthine Oxidase Activity Assay Kit (e.g., from Sigma-Aldrich, Abcam)
-
Spectrophotometer or fluorometer
Procedure:
-
Tissue Homogenization: Homogenize snap-frozen myocardial tissue samples in the assay buffer provided with the kit.
-
Centrifugation: Centrifuge the homogenates to pellet insoluble material.
-
Assay: Perform the xanthine oxidase activity assay on the supernatant according to the manufacturer's instructions. This typically involves a coupled enzyme reaction that produces a colorimetric or fluorometric product.
-
Measurement: Read the absorbance or fluorescence using a plate reader.
-
Calculation: Calculate the xanthine oxidase activity based on a standard curve, normalized to the protein concentration of the tissue homogenate.
Experimental Workflow and Logical Relationships
The following diagrams illustrate a typical experimental workflow for investigating this compound in a CHF model and the logical relationship between xanthine oxidase inhibition and its therapeutic effects.
Caption: Typical Experimental Workflow.
Caption: Logical Flow of this compound's Effects.
Conclusion
This compound represents a targeted therapeutic strategy for congestive heart failure by inhibiting xanthine oxidase and mitigating downstream detrimental effects of oxidative stress. The provided protocols and data serve as a valuable resource for researchers investigating the potential of this compound in preclinical models of CHF. Careful consideration of the experimental model, drug administration regimen, and endpoint analyses is crucial for obtaining robust and translatable results. While clinical trials have shown mixed results, preclinical studies continue to support the beneficial effects of xanthine oxidase inhibition on myocardial function and energetics, warranting further investigation into its therapeutic potential, particularly in patient populations with high baseline uric acid levels.
References
- 1. Frontiers | Echocardiography protocol: A tool for infrequently used parameters in mice [frontiersin.org]
- 2. Ischemic Model of Heart Failure in Rats and Mice | Springer Nature Experiments [experiments.springernature.com]
- 3. Myocardial infarction-induced heart failure [bio-protocol.org]
- 4. Echocardiographic Assessment of Cardiac Function in Mouse Models of Heart Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [PDF] Echocardiographic Assessment of Cardiac Function in Mouse Models of Heart Disease | Semantic Scholar [semanticscholar.org]
- 6. Intravenous allopurinol decreases myocardial oxygen consumption and increases mechanical efficiency in dogs with pacing-induced heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Echocardiographic Examination in Rats and Mice | Springer Nature Experiments [experiments.springernature.com]
- 8. ahajournals.org [ahajournals.org]
- 9. A review on experimental surgical models and anesthetic protocols of heart failure in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ahajournals.org [ahajournals.org]
- 11. 3hbiomedical.com [3hbiomedical.com]
- 12. mdpi.com [mdpi.com]
- 13. academic.oup.com [academic.oup.com]
Application Notes and Protocols for Spectrophotometric Determination of Oxypurinol Enzyme Kinetics
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oxypurinol, the primary active metabolite of allopurinol, is a potent inhibitor of xanthine oxidase (XO), a key enzyme in the purine catabolism pathway.[1][2] Xanthine oxidase catalyzes the oxidation of hypoxanthine to xanthine and subsequently to uric acid.[1][2][3] Elevated levels of uric acid are associated with hyperuricemia and gout.[4][5] Understanding the kinetic parameters of this compound's interaction with xanthine oxidase is crucial for the development and optimization of therapeutic strategies for these conditions. This document provides a detailed protocol for a spectrophotometric assay to determine the enzyme kinetics of this compound's inhibition of xanthine oxidase.
The assay is based on monitoring the formation of uric acid, which absorbs light at a wavelength of approximately 290-295 nm.[6][7][8] By measuring the rate of uric acid production in the presence and absence of this compound, key kinetic parameters such as the Michaelis-Menten constant (Km) and the maximum reaction velocity (Vmax) can be determined.
Signaling Pathway: Purine Catabolism
The enzymatic activity of xanthine oxidase is a critical step in the catabolism of purines. The pathway illustrates the conversion of hypoxanthine to xanthine and then to uric acid, the reaction inhibited by this compound.
Caption: Purine catabolism pathway showing the role of Xanthine Oxidase.
Experimental Protocols
This section details the necessary reagents and a step-by-step procedure for performing the spectrophotometric assay.
Reagents and Materials
-
Enzyme: Xanthine oxidase (from bovine milk or other suitable source)
-
Substrate: Xanthine
-
Inhibitor: this compound
-
Buffer: Potassium phosphate buffer (50-100 mM, pH 7.4-7.5)
-
Stopping Reagent: Hydrochloric acid (HCl), 1M
-
Instrumentation: UV-Vis Spectrophotometer
-
Cuvettes: Quartz or UV-transparent disposable cuvettes
Assay Procedure
-
Preparation of Reagents:
-
Prepare a stock solution of xanthine in the potassium phosphate buffer. The concentration will need to be varied for kinetic analysis (e.g., 3 to 1000 µM).[6]
-
Prepare a stock solution of this compound in the buffer. A range of concentrations should be prepared to determine the inhibitory effects (e.g., 2 to 500 µM).[1]
-
Prepare a working solution of xanthine oxidase in ice-cold potassium phosphate buffer to a concentration of approximately 0.03-0.1 U/mL.[6][7] Keep the enzyme solution on ice.
-
-
Spectrophotometer Setup:
-
Assay Reaction:
-
In a cuvette, combine the potassium phosphate buffer, the desired concentration of xanthine solution, and the desired concentration of this compound solution.
-
For control experiments, omit the this compound.
-
Pre-incubate the mixture in the spectrophotometer for a few minutes to reach the desired temperature.[7]
-
To initiate the reaction, add the xanthine oxidase solution to the cuvette and mix gently.
-
Immediately start recording the absorbance at the chosen wavelength for a set period (e.g., 5-10 minutes). The rate of increase in absorbance corresponds to the rate of uric acid formation.
-
-
Data Collection and Analysis:
-
Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance versus time plot. The molar extinction coefficient of uric acid under the assay conditions is needed for this calculation (approximately 12,500 M⁻¹cm⁻¹ at 293 nm).[10]
-
Repeat the assay with varying concentrations of xanthine and fixed concentrations of this compound.
-
Plot the reciprocal of the initial velocity (1/V₀) against the reciprocal of the substrate concentration (1/[S]) in a Lineweaver-Burk plot to determine the Km and Vmax values in the presence and absence of the inhibitor.
-
Experimental Workflow
The following diagram outlines the key steps in the spectrophotometric assay for determining this compound enzyme kinetics.
Caption: Workflow for the spectrophotometric enzyme kinetics assay.
Data Presentation
The following tables summarize typical kinetic parameters for xanthine oxidase and the inhibitory effects of this compound. Note that specific values can vary depending on the experimental conditions (e.g., enzyme source, pH, temperature).
Table 1: Michaelis-Menten Constants (Km) for Xanthine Oxidase
| Substrate | Km (µM) | Reference |
| Xanthine | 4 - 30 | [11] |
| Hypoxanthine | 2 - 3.5 | [1] |
Table 2: Kinetic Parameters of Xanthine Oxidase Inhibition by Allopurinol and this compound
| Inhibitor | Type of Inhibition | Ki (µM) | IC50 (µM) | Reference |
| Allopurinol | Competitive | - | 0.81 | [9] |
| This compound | Non-competitive/Mixed | Varies | 2 - 500 (conc. dependent) | [1][12] |
Note: The inhibition by this compound is complex and can exhibit different kinetic profiles depending on the substrate and assay conditions. It is known to be a slow, tight-binding inhibitor of the reduced form of the enzyme.[2][12]
Conclusion
The spectrophotometric assay described provides a robust and reliable method for determining the enzyme kinetics of this compound's inhibition of xanthine oxidase. By carefully controlling experimental variables and accurately measuring the rate of uric acid formation, researchers can obtain valuable data on the potency and mechanism of action of this important therapeutic agent. This information is essential for the continued development of drugs targeting hyperuricemia and related disorders.
References
- 1. Allopurinol and this compound differ in their strength and mechanisms of inhibition of xanthine oxidoreductase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Allopurinol and this compound differ in their strength and mechanisms of inhibition of xanthine oxidoreductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Xanthine oxidase - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. biorxiv.org [biorxiv.org]
- 7. Kinetic study on the inhibition of xanthine oxidase by acylated derivatives of flavonoids synthesised enzymatically - PMC [pmc.ncbi.nlm.nih.gov]
- 8. inabj.org [inabj.org]
- 9. researchgate.net [researchgate.net]
- 10. Assay Procedure for Xanthine Oxidase Microbial [sigmaaldrich.com]
- 11. researchgate.net [researchgate.net]
- 12. This compound as an inhibitor of xanthine oxidase-catalyzed production of superoxide radical - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting inconsistent results in oxypurinol kinetic assays
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with oxypurinol kinetic assays.
Troubleshooting Inconsistent Results
Experiencing variability in your this compound kinetic assays? This guide provides a systematic approach to identifying and resolving common issues.
Troubleshooting Workflow
The following workflow can help you diagnose the source of inconsistency in your results.
Caption: A stepwise guide to troubleshooting inconsistent results.
Frequently Asked Questions (FAQs)
Sample & Reagent Preparation
Q1: My this compound stock solution appears unstable. How should I prepare and store it?
A: this compound stability is critical for reproducible results. Stock solutions are typically prepared in DMSO. For storage, it is recommended to keep them at -80°C for up to 6 months or at -20°C for up to 1 month[1]. Avoid repeated freeze-thaw cycles by preparing aliquots. When preparing aqueous solutions for the assay, ensure the final concentration of the solvent (e.g., DMSO) is low and consistent across all wells to avoid affecting enzyme activity.
Q2: I'm observing low or no xanthine oxidase (XO) activity. What could be the cause?
A: This can stem from several factors:
-
Enzyme Stability: Xanthine oxidase is sensitive to temperature. Always keep the enzyme on ice before adding it to the reaction mixture to prevent denaturation. A 10°C change in temperature can alter kinetics twofold[2].
-
Improper Storage: Ensure the enzyme is stored at the recommended temperature, typically -20°C or -80°C.
-
Low Enzyme Concentration: The amount of enzyme in the assay may be too low[3]. Verify your calculations and consider running a titration experiment to determine the optimal enzyme concentration.
-
Reagent Incompatibility: Some compounds in your sample preparation, such as EDTA (>0.5 mM), sodium azide (>0.2%), or high concentrations of detergents like SDS, can interfere with the assay[4].
Q3: How should I handle plasma samples for this compound measurement?
A: Blood samples should be collected and centrifuged to separate the plasma. The plasma should then be stored at -20°C for analysis[5]. If there will be a delay in transport of over 12 hours, it is recommended to freeze the plasma sample as soon as possible after collection and send it frozen[6]. Do not use collection tubes with gel separators, as the gel can bind to drugs and lead to falsely low results[6].
Assay Conditions
Q4: My results are not linear over the time course of the assay. Why is this happening?
A: Non-linear results can be due to:
-
Substrate Depletion: If the substrate concentration is too low, it can be consumed quickly, causing the reaction rate to decrease over time. It is common to use a substrate concentration that is 10- to 20-fold higher than the Michaelis constant (Km) to ensure the enzyme is the limiting factor[7].
-
Product Inhibition: The product of the reaction (uric acid) can inhibit xanthine oxidase activity. This is a known issue in kinetic assays and can lead to an underestimation of the initial velocity[8][9]. To mitigate this, it's crucial to measure the initial linear rate of the reaction.
-
Enzyme Instability: The enzyme may not be stable for the duration of the assay under the experimental conditions[3].
Q5: What is the optimal temperature for the assay?
A: Most xanthine oxidase assays are performed at 25°C[10][11]. It is critical to be consistent with the temperature across all experiments, as temperature fluctuations can significantly impact enzyme kinetics[2]. Ensure all solutions are brought to room temperature before starting the assay[2].
Q6: How does the presence of xanthine or hypoxanthine affect this compound's inhibitory activity?
A: this compound is a competitive inhibitor of xanthine oxidase. Its inhibitory effect is dependent on the concentration of the substrate (xanthine or hypoxanthine)[11]. Higher substrate concentrations will require higher concentrations of this compound to achieve the same level of inhibition. Recent studies have shown that allopurinol is a more effective inhibitor than this compound, especially under physiological conditions[11][12].
Data Interpretation & Analysis
Q7: I am having trouble determining the initial velocity (V₀) of the reaction. What is the best practice?
A: The initial velocity should be determined from the initial linear portion of the reaction progress curve (product formation vs. time). When product inhibition is a factor, the initial velocity can be underestimated[8][9]. Using integrated Michaelis-Menten equations can provide a more accurate analysis in such cases[8][9]. Always run a control reaction without the enzyme to check for any baseline drift in absorbance or fluorescence[2].
Q8: My fluorescence-based assay is showing saturated signals. How can I fix this?
A: Signal saturation in fluorescence assays can occur if the signal is too bright for the detector. This can be addressed by:
-
Adjusting the Gain: Lower the fluorescence gain on your plate reader. High gain is for dim signals, while bright signals require lower gain[7].
-
Reducing Enzyme or Substrate Concentration: High concentrations of enzyme or substrate can lead to a rapid accumulation of the fluorescent product[7].
-
Using an Appropriate Plate: For fluorescence assays, black plates with clear bottoms are recommended to reduce background and crosstalk[4].
Signaling Pathway: Purine Metabolism and Xanthine Oxidase Inhibition
The following diagram illustrates the final steps of purine metabolism and the mechanism of inhibition by allopurinol and its active metabolite, this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. home.sandiego.edu [home.sandiego.edu]
- 3. quora.com [quora.com]
- 4. docs.abcam.com [docs.abcam.com]
- 5. The pharmacokinetics of this compound in people with gout - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sydpath.com.au [sydpath.com.au]
- 7. scientistlive.com [scientistlive.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Allopurinol and this compound differ in their strength and mechanisms of inhibition of xanthine oxidoreductase - PMC [pmc.ncbi.nlm.nih.gov]
- 12. escholarship.org [escholarship.org]
Technical Support Center: Oxypurinol Cytotoxicity Assessment
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on using cell viability assays to determine the cytotoxicity of oxypurinol.
Frequently Asked Questions (FAQs)
Q1: Which cell viability assay is best for assessing this compound cytotoxicity?
A1: The choice of assay depends on your specific research question and available equipment. Three common choices are:
-
MTT/XTT Assays (Metabolic Assays): These colorimetric assays measure the metabolic activity of cells, which is proportional to the number of viable cells.[1] They are widely used for screening and determining IC50 values. The MTT assay relies on the reduction of a yellow tetrazolium salt to purple formazan crystals by mitochondrial enzymes in living cells. XTT, a similar tetrazolium salt, is cleaved to a soluble orange formazan dye.[2]
-
LDH Assay (Cytotoxicity Assay): This assay measures the activity of lactate dehydrogenase (LDH), a stable enzyme released from damaged cells into the culture medium.[3] It is a direct measure of cell membrane integrity loss, a hallmark of cytotoxicity.
-
ATP Assay (Metabolic Assay): This highly sensitive assay measures the amount of ATP, as only viable cells can produce it.[4]
For this compound, starting with a metabolic assay like MTT or XTT is common. If you need to confirm that cell death is due to membrane damage, the LDH assay is an excellent complementary method.
Q2: I am not observing any significant cytotoxicity after treating my cells with this compound. Is this expected?
A2: Yes, this is a common observation. Studies have shown that this compound, and its parent compound allopurinol, may not exhibit significant cytotoxicity when used as a single agent in certain cell lines, such as human hormone-refractory prostate cancer cells.[5][6] Its primary mechanism is the inhibition of xanthine oxidase.[7][8]
Q3: If this compound isn't directly cytotoxic, how does it affect cells in some studies?
A3: this compound's effect is often observed in combination with other agents. For instance, allopurinol has been shown to sensitize cancer cells to TRAIL (Tumor Necrosis Factor-Related Apoptosis-Inducing Ligand)-induced apoptosis.[5] It achieves this by up-regulating the expression of the pro-apoptotic death receptor DR5.[6] Therefore, you may need to investigate this compound's potential as a sensitizing agent in a combination therapy context.
Q4: What is the mechanism of action for this compound?
A4: this compound is an inhibitor of the enzyme xanthine oxidase. By blocking this enzyme, it prevents the conversion of hypoxanthine and xanthine into uric acid.[8] Its effects in cancer research are linked to secondary mechanisms, such as inducing the expression of proteins involved in apoptosis pathways.[5]
Experimental Protocols
MTT Cell Viability Assay Protocol
This protocol is a standard method for assessing cell viability through metabolic activity.[9]
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and incubate for 12-48 hours to allow for cell attachment and recovery.
-
Compound Treatment: Treat cells with various concentrations of this compound (and relevant controls) and incubate for the desired exposure period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Prepare a 5 mg/mL MTT solution in sterile PBS.[9] Remove the culture medium from the wells and add 50 µL of serum-free medium and 50 µL of the MTT solution to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to purple formazan crystals.
-
Solubilization: Carefully discard the MTT solution. Add 150-200 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.[9]
-
Absorbance Reading: Shake the plate gently for 15 minutes to ensure complete dissolution. Measure the absorbance at a wavelength between 550 and 600 nm (typically 570 nm).[1]
XTT Cell Viability Assay Protocol
This protocol is an alternative to the MTT assay where the formazan product is water-soluble.[2]
-
Cell Seeding & Treatment: Follow steps 1 and 2 from the MTT protocol.
-
Reagent Preparation: Prepare the XTT working solution immediately before use by mixing the XTT reagent and the activation reagent (electron coupling reagent).[2][10]
-
XTT Addition: Add 50 µL of the prepared XTT working solution to each well.[2]
-
Incubation: Incubate the plate for 2-4 hours at 37°C in a CO2 incubator.
-
Absorbance Reading: Gently shake the plate to evenly distribute the orange color. Measure the absorbance at 450-490 nm. A reference wavelength of 630-690 nm can be used to correct for background signals.[2]
LDH Cytotoxicity Assay Protocol
This protocol measures cytotoxicity by quantifying LDH release from damaged cells.[11][12]
-
Cell Seeding & Treatment: Follow steps 1 and 2 from the MTT protocol. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer, like Triton X-100).[11]
-
Supernatant Collection: After incubation, centrifuge the plate at 1000 RPM for 5 minutes.[11]
-
Transfer Supernatant: Carefully transfer 100 µL of the supernatant from each well to a new, clean 96-well plate.[3][11]
-
Reagent Addition: Prepare the LDH reaction mixture according to the kit manufacturer's instructions. Add 100 µL of this mixture to each well containing the supernatant.[11]
-
Incubation: Incubate the plate at room temperature for 20-30 minutes, protected from light.[11][12]
-
Absorbance Reading: Measure the absorbance at 490 nm.[11]
Data Presentation & Interpretation
Summary of Assay Parameters
| Parameter | MTT Assay | XTT Assay | LDH Assay |
| Principle | Metabolic Activity (Mitochondrial Dehydrogenase) | Metabolic Activity (Mitochondrial Dehydrogenase)[2] | Membrane Integrity (LDH Release) |
| Product | Insoluble Purple Formazan | Soluble Orange Formazan[2] | Red Formazan[12] |
| Solubilization Step | Required (e.g., DMSO)[9] | Not Required | Not Required |
| Primary Wavelength | 570 nm (550-600 nm) | 450 nm (450-490 nm)[2] | 490 nm[11] |
| Reference Wavelength | > 650 nm (Optional) | 630-690 nm[2] | Not typically used |
Calculating Percent Viability
Cell viability is typically expressed as a percentage relative to the untreated control cells.
For MTT/XTT Assays: % Viability = [(Abs_Sample - Abs_Blank) / (Abs_Control - Abs_Blank)] * 100
-
Abs_Sample: Absorbance of cells treated with this compound.
-
Abs_Control: Absorbance of untreated cells.
-
Abs_Blank: Absorbance of medium-only wells.
For LDH Assays: % Cytotoxicity = [(Abs_Sample - Abs_Spontaneous) / (Abs_Maximum - Abs_Spontaneous)] * 100
-
Abs_Sample: Absorbance of cells treated with this compound.
-
Abs_Spontaneous: Absorbance of untreated cell supernatant (spontaneous LDH release).
-
Abs_Maximum: Absorbance of lysed cell supernatant (maximum LDH release).
Troubleshooting Guides
MTT Assay Troubleshooting
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low Absorbance Readings | Cell number is too low; Incubation time is too short; Cells are not proliferating properly. | Increase the initial cell seeding density; Increase incubation time with the MTT reagent; Ensure optimal culture conditions (medium, CO2, temperature). |
| High Background Absorbance | Contamination (bacterial or yeast); Phenol red or serum in the medium interferes with readings. | Use sterile technique and check for contamination before adding the reagent; Use serum-free medium during the MTT incubation step and include a "medium-only" blank control. |
| Inconsistent Results / High Variability | Uneven cell plating; Incomplete solubilization of formazan crystals. | Ensure a single-cell suspension before plating; Increase shaking time or gently pipette to fully dissolve the crystals before reading. |
| MTT Reagent is Blue-Green | Contamination with a reducing agent or microbial contamination; Excessive exposure to light. | Discard the reagent and prepare a fresh batch using sterile technique; Store the MTT solution protected from light at 4°C or -20°C.[9] |
XTT Assay Troubleshooting
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low Absorbance Readings | Cell number is too low; Assay incubation time is too short; Activation reagent was not added to the XTT reagent. | Increase cell seeding density; Increase the incubation time with the XTT solution; Ensure the activated XTT working solution is prepared correctly and used immediately.[2] |
| High Absorbance Readings | Cell number is too high; Microbial contamination. | Reduce the number of cells plated per well; Perform the assay using sterile technique and check for contamination. |
| High Background in Blanks | The growth medium contains reducing agents; Microbial contamination. | Test the medium without cells to check for background reduction; Use sterile technique and reagents. |
| Precipitate in Reagents | Reagents were not properly warmed and dissolved after storage at -20°C.[2][10] | Warm both the XTT reagent and the activator at 37°C for a few minutes until the solutions are clear before mixing.[2][10] |
Visualized Workflows and Pathways
Caption: General experimental workflow for cytotoxicity assessment.
Caption: Decision tree for troubleshooting low signal results.
Caption: this compound-mediated sensitization to TRAIL-induced apoptosis.[5][6]
References
- 1. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 3. LDH Cytotoxicity Assay [bio-protocol.org]
- 4. Cell Viability Guide | How to Measure Cell Viability [promega.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Anti-gout agent allopurinol exerts cytotoxicity to human hormone-refractory prostate cancer cells in combination with tumor necrosis factor-related apoptosis-inducing ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Oxipurinol - Wikipedia [en.wikipedia.org]
- 8. go.drugbank.com [go.drugbank.com]
- 9. creative-diagnostics.com [creative-diagnostics.com]
- 10. home.sandiego.edu [home.sandiego.edu]
- 11. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
- 12. LDH cytotoxicity assay [protocols.io]
Validation & Comparative
A Comparative Analysis of the In Vitro Potency of Allopurinol and its Metabolite, Oxypurinol, as Xanthine Oxidase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro potency of allopurinol and its primary active metabolite, oxypurinol, in the inhibition of xanthine oxidoreductase (XOR), the enzyme responsible for the terminal steps of purine metabolism. Allopurinol is a widely prescribed medication for conditions associated with hyperuricemia, such as gout.[1][2][3][4][5] It functions as a prodrug, being metabolized by XOR into this compound.[1][2][3][4] Both molecules inhibit XOR, which catalyzes the oxidation of hypoxanthine to xanthine and subsequently to uric acid.[1][2][3][4] This guide synthesizes experimental data to elucidate the differences in their direct inhibitory capabilities in a controlled, in vitro environment.
Quantitative Comparison of Inhibitory Potency
While this compound is principally responsible for the therapeutic effects in vivo due to its longer plasma half-life, in vitro studies consistently demonstrate that allopurinol is the more potent direct inhibitor of xanthine oxidase.[1][2][4][5] Allopurinol acts as a suicide inhibitor; it is a substrate for the enzyme and is converted into this compound, which then forms a very tightly bound complex with the reduced molybdenum center of the enzyme, leading to potent inhibition.[1][6]
The following table summarizes the comparative in vitro efficacy based on kinetic studies. Instead of a direct IC50 comparison which can be method-dependent, this table highlights the concentrations required for effective inhibition as reported in key literature.
| Compound | Enzyme Target | Substrate | Observed In Vitro Effect | Conclusion on Potency |
| Allopurinol | Xanthine Oxidase (XO) / Xanthine Dehydrogenase (XDH) | Hypoxanthine | At 10 µM, inhibition of the conversion to xanthine occurs within 5 minutes. At 50 µM, inhibition is immediate.[1][4] | More Potent |
| This compound | Xanthine Oxidase (XO) / Xanthine Dehydrogenase (XDH) | Hypoxanthine | Delays uric acid formation, but significant accumulation of xanthine is observed even at concentrations as high as 500 µM.[1][4] | Less Potent |
These findings indicate that allopurinol is significantly more effective than this compound at directly inhibiting the enzyme in an in vitro setting.[1][2][4] this compound's inhibitory action is weaker, and its binding is greatly diminished when the enzyme's molybdenum center is in its oxidized Mo(VI) state; reformation of the potent inhibitory complex requires the enzyme to be in a reduced state.[1][2][4][5]
Experimental Protocols
The following section details a standard methodology for an in vitro xanthine oxidase inhibition assay, allowing for the replication and validation of potency studies.
Objective: To determine the inhibitory effect of a compound (e.g., allopurinol or this compound) on the activity of xanthine oxidase by measuring the rate of uric acid production.
Materials:
-
Xanthine Oxidase (XO) from bovine milk or other sources.
-
Substrate: Xanthine or Hypoxanthine.
-
Inhibitors: Allopurinol, this compound.
-
Buffer: Sodium dihydrogen phosphate buffer (100 mM, pH 7.5) or potassium phosphate buffer.[7]
-
Reagents: 1N HCl to stop the reaction.
-
Instrumentation: UV/Vis Spectrophotometer.
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of xanthine (e.g., 150 µM) in the phosphate buffer.[8] A small amount of NaOH may be needed to dissolve the xanthine initially.[7]
-
Prepare stock solutions of allopurinol and this compound in the buffer or a suitable solvent like DMSO, then dilute to desired concentrations.
-
Dilute the commercial xanthine oxidase enzyme solution in the phosphate buffer to a working concentration (e.g., 0.1 units/mL).[9] The final concentration should be determined to provide a linear rate of reaction for at least 30 minutes.
-
-
Assay Protocol:
-
In a cuvette or microplate well, combine the phosphate buffer, the test inhibitor solution at various concentrations (e.g., ranging from 1 µM to 500 µM), and the xanthine oxidase enzyme solution.[8][9]
-
Pre-incubate the mixture at a controlled temperature (e.g., 25°C) for a set period (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.[8]
-
Initiate the enzymatic reaction by adding the xanthine substrate solution to the mixture.
-
Immediately begin monitoring the increase in absorbance at 295 nm, which corresponds to the formation of uric acid.[10] Measurements are typically taken every 30-60 seconds for 30 minutes.
-
For the xanthine dehydrogenase (XDH) form of the enzyme, the rate of NAD+ conversion to NADH can be measured at 340 nm.[1][4]
-
-
Data Analysis:
-
Calculate the rate of reaction (V) from the linear portion of the absorbance vs. time plot.
-
Determine the percentage of inhibition for each inhibitor concentration using the formula: % Inhibition = (1 - V_inhibitor / V_control) * 100, where V_inhibitor is the reaction rate in the presence of the inhibitor and V_control is the rate without the inhibitor.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).
-
Visualizing the Biochemical Pathway and Experimental Workflow
To better understand the mechanism of inhibition and the experimental process, the following diagrams are provided.
Caption: Mechanism of Xanthine Oxidase inhibition by allopurinol.
Caption: Workflow for the in vitro xanthine oxidase inhibition assay.
References
- 1. Allopurinol and this compound differ in their strength and mechanisms of inhibition of xanthine oxidoreductase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Allopurinol and this compound differ in their strength and mechanisms of inhibition of xanthine oxidoreductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. droracle.ai [droracle.ai]
- 4. escholarship.org [escholarship.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. herbmedpharmacol.com [herbmedpharmacol.com]
- 8. revistabionatura.com [revistabionatura.com]
- 9. Virtual Screening Analysis and In-vitro Xanthine Oxidase Inhibitory Activity of Some Commercially Available Flavonoids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scispace.com [scispace.com]
Head-to-Head Comparison of Xanthine Oxidase Inhibitors: Oxypurinol vs. Febuxostat
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth, data-driven comparison of the mechanisms of action of two prominent xanthine oxidase inhibitors: oxypurinol, the active metabolite of allopurinol, and febuxostat. This analysis is supported by quantitative experimental data, detailed methodologies of key experiments, and visual representations of the underlying biochemical pathways and experimental workflows.
Mechanism of Action: A Tale of Two Inhibitors
Both this compound and febuxostat effectively lower serum uric acid levels by inhibiting xanthine oxidase (XO), the pivotal enzyme in the purine catabolism pathway responsible for the conversion of hypoxanthine to xanthine and subsequently to uric acid. However, their interaction with the enzyme and their chemical nature differ significantly, leading to variations in potency and specificity.
This compound , a purine analog, acts as a competitive inhibitor of xanthine oxidase. Structurally similar to the natural purine substrates, it binds to the active site of the enzyme. Allopurinol itself is a substrate for xanthine oxidase and is metabolized to this compound.[1][2] this compound then binds tightly to the reduced form of the molybdenum pterin center of the enzyme, leading to what is often described as suicide inhibition.[1] However, its binding to the oxidized form of the enzyme is weaker.[1][3]
Febuxostat , in contrast, is a non-purine selective inhibitor of xanthine oxidase.[4][5][6] It does not structurally resemble purines, which contributes to its high selectivity for xanthine oxidase over other enzymes involved in purine and pyrimidine metabolism.[1][7][8] Febuxostat potently inhibits both the oxidized and reduced forms of xanthine oxidase by binding to a channel leading to the molybdenum-pterin active site, effectively blocking substrate access.[4][7][9] This non-competitive, mixed-type inhibition contributes to its high potency.[9]
dot
Figure 1. Mechanism of Xanthine Oxidase Inhibition.
Quantitative Comparison of Inhibitory Potency
Experimental data consistently demonstrates that febuxostat is a more potent inhibitor of xanthine oxidase than this compound (and its parent compound, allopurinol). This is reflected in their respective half-maximal inhibitory concentration (IC50) and inhibition constant (Ki) values.
| Inhibitor | IC50 | Ki | Enzyme Source | Reference |
| Febuxostat | 1.8 nM | 0.6 nM | Purified bovine milk XO | [9] |
| 4.4 nM (GAG-immobilized) | 0.92 nM (GAG-immobilized) | Purified bovine milk XO | [10] | |
| Allopurinol | 2.9 µM | - | Purified bovine milk XO | [9][10] |
| 64 µM (GAG-immobilized) | - | Purified bovine milk XO | [10] | |
| This compound | - | 1.29 µM | Recombinant human XOR | [3] |
GAG: Glycosaminoglycan
Clinical Efficacy in Serum Uric Acid Reduction
The higher in vitro potency of febuxostat translates to greater efficacy in lowering serum uric acid (sUA) levels in clinical settings, particularly at standard therapeutic doses.
| Clinical Trial | Febuxostat Dose | Allopurinol Dose | % Patients Reaching sUA <6.0 mg/dL (Febuxostat) | % Patients Reaching sUA <6.0 mg/dL (Allopurinol) | Reference |
| FACT | 80 mg/day | 300 mg/day | 53% | 21% | [11] |
| 120 mg/day | 300 mg/day | 62% | 21% | [11] | |
| CONFIRMS | 40 mg/day | 300/200 mg/day | 45% | 42% | [10][12] |
| 80 mg/day | 300/200 mg/day | 67% | 42% | [10][12] | |
| Meta-analysis | ≤40 mg/day | Standard Dose | RR: 1.14 (vs. Allopurinol) | - | [13] |
| 40-80 mg/day | Standard Dose | RR: 1.66 (vs. Allopurinol) | - | [13] | |
| >80 mg/day | Standard Dose | RR: 2.75 (vs. Allopurinol) | - | [13] |
RR: Relative Risk
Experimental Protocols
In Vitro Xanthine Oxidase Inhibition Assay (IC50 Determination)
This protocol outlines a representative method for determining the IC50 value of a xanthine oxidase inhibitor.
dot
Figure 2. Workflow for In Vitro XO Inhibition Assay.
Methodology:
-
Reagent Preparation:
-
A reaction buffer (e.g., 50 mM potassium phosphate, pH 7.5) is prepared.
-
A stock solution of xanthine oxidase (e.g., from bovine milk) is diluted in the reaction buffer to a working concentration (e.g., 0.2 units/mL).
-
Serial dilutions of the test inhibitors (this compound and febuxostat) are prepared in the appropriate solvent (e.g., DMSO) and then further diluted in the reaction buffer.
-
A solution of the substrate, xanthine (e.g., 0.15 mM), is prepared in the reaction buffer.
-
-
Assay Procedure:
-
In a 96-well microplate, the reaction mixture is assembled, containing the reaction buffer, the xanthine oxidase solution, and varying concentrations of the inhibitor (or vehicle for control).
-
The plate is pre-incubated at a controlled temperature (e.g., 37°C) for a set period (e.g., 15 minutes) to allow for inhibitor binding.
-
The enzymatic reaction is initiated by the addition of the xanthine substrate solution to all wells.
-
The reaction is allowed to proceed for a defined time (e.g., 30 minutes) at the same temperature.
-
The reaction is terminated by the addition of a stop solution, such as 0.5 M HCl.
-
-
Data Analysis:
-
The formation of uric acid is quantified by measuring the absorbance of the reaction mixture at 295 nm using a spectrophotometric plate reader.
-
The percentage of xanthine oxidase inhibition for each inhibitor concentration is calculated relative to the control (no inhibitor).
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
Comparative Clinical Trial Protocol (Representative)
This section outlines a representative protocol for a randomized controlled trial comparing the efficacy and safety of this compound (via allopurinol administration) and febuxostat in patients with gout. This is a synthesized protocol based on common elements of trials like the CONFIRMS and FAST studies.[4][10][12]
Study Design: A multicenter, randomized, double-blind, parallel-group study.
Participant Population:
-
Inclusion Criteria:
-
Adults (e.g., ≥18 years) with a diagnosis of gout according to established criteria (e.g., American College of Rheumatology).
-
Hyperuricemia, defined as a baseline serum uric acid (sUA) concentration of ≥8.0 mg/dL.
-
-
Exclusion Criteria:
-
History of severe allergic reaction to allopurinol.
-
Secondary hyperuricemia due to a known cause other than gout.
-
Severe renal impairment (e.g., eGFR <30 mL/min/1.73m²).
-
Active malignancy.
-
Treatment Protocol:
-
Randomization: Eligible participants are randomly assigned to receive either allopurinol or febuxostat.
-
Dosing and Titration:
-
Allopurinol Group: Treatment is initiated at a dose of 100 mg/day and titrated upwards (e.g., in 100 mg increments every 2-4 weeks) to a maximum dose (e.g., 800 mg/day) to achieve the target sUA level. For patients with moderate renal impairment, the starting dose may be lower (e.g., 200 mg/day).[5][12]
-
Febuxostat Group: Treatment is initiated at 40 mg/day and may be increased to 80 mg/day after a set period (e.g., 2 weeks) if the target sUA is not achieved.[4][5]
-
-
Concomitant Medication: Prophylactic anti-inflammatory medication (e.g., colchicine or NSAIDs) is administered to all participants during the initial phase of treatment to reduce the risk of gout flares.
Efficacy and Safety Assessments:
-
Primary Efficacy Endpoint: The proportion of participants who achieve a target sUA level of <6.0 mg/dL at the end of the study period (e.g., 6 months).
-
Secondary Efficacy Endpoints:
-
Mean change in sUA from baseline.
-
Proportion of participants with resolution of tophi.
-
Incidence of gout flares.
-
-
Safety Assessments: Monitoring and recording of all adverse events, with particular attention to cardiovascular events, liver function tests, and skin reactions.
Laboratory Methods for Serum Uric Acid:
-
Blood samples are collected at baseline and at specified follow-up visits.
-
Serum is separated from whole blood by centrifugation.
-
sUA is measured using a standardized enzymatic (uricase) method on an automated clinical chemistry analyzer.[14] The principle involves the oxidation of uric acid by uricase to allantoin and hydrogen peroxide. The hydrogen peroxide then reacts with a chromogen in the presence of peroxidase to produce a colored product, the absorbance of which is proportional to the uric acid concentration.[11]
Conclusion
Both this compound and febuxostat are effective inhibitors of xanthine oxidase, but they differ fundamentally in their chemical nature, mechanism of inhibition, and potency. Febuxostat's non-purine structure and its ability to inhibit both the oxidized and reduced forms of xanthine oxidase contribute to its superior potency in vitro and its greater efficacy in lowering serum uric acid levels in a larger proportion of patients at standard clinical doses. The choice between these agents in a clinical setting involves a comprehensive consideration of patient-specific factors, including the severity of hyperuricemia, renal function, and potential for adverse effects. For research and drug development professionals, the distinct mechanisms of these two inhibitors provide a valuable framework for the design of novel xanthine oxidase inhibitors with improved efficacy and safety profiles.
References
- 1. Comparative Effectiveness of Allopurinol and Febuxostat in Gout Management - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Novel Reversible Inhibitors of Xanthine Oxidase Targeting the Active Site of the Enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 3. courses.edx.org [courses.edx.org]
- 4. Protocol of the Febuxostat versus Allopurinol Streamlined Trial (FAST): a large prospective, randomised, open, blinded endpoint study comparing the cardiovascular safety of allopurinol and febuxostat in the management of symptomatic hyperuricaemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. openaccessjournals.com [openaccessjournals.com]
- 7. saudijournals.com [saudijournals.com]
- 8. Identification of xanthine oxidase inhibitors through hierarchical virtual screening - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mayo.edu [mayo.edu]
- 10. The urate-lowering efficacy and safety of febuxostat in the treatment of the hyperuricemia of gout: the CONFIRMS trial - PMC [pmc.ncbi.nlm.nih.gov]
- 11. clearchemdiagnostics.com [clearchemdiagnostics.com]
- 12. The urate-lowering efficacy and safety of febuxostat in the treatment of the hyperuricemia of gout: the CONFIRMS trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. wwwn.cdc.gov [wwwn.cdc.gov]
- 14. Uric Acid - Clinical Methods - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Comparative Guide to the Urate-Lowering Effects of Oxypurinol and its Alternatives in Animal Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the urate-lowering efficacy of oxypurinol, the primary active metabolite of allopurinol, with its parent drug and another common alternative, febuxostat, in preclinical animal models of hyperuricemia. The information presented herein is synthesized from published experimental data to assist researchers in designing and evaluating studies aimed at developing novel treatments for hyperuricemia and gout.
Executive Summary
Hyperuricemia, characterized by elevated levels of uric acid in the blood, is a precursor to gout and is associated with kidney and cardiovascular diseases. Xanthine oxidase (XO) inhibitors are a cornerstone of therapy, with allopurinol being a widely prescribed medication. Allopurinol is rapidly metabolized to this compound, which is responsible for the majority of its therapeutic effect. However, direct administration of this compound has also been investigated. Febuxostat is a newer, non-purine selective inhibitor of xanthine oxidase. This guide directly compares the in vivo efficacy of these compounds in animal models, highlighting key differences in their urate-lowering potential.
Comparative Efficacy in Animal Models
Recent studies in mouse models of hyperuricemia have demonstrated that when administered directly, this compound has a weaker urate-lowering effect compared to its parent drug, allopurinol.[1][2] Achieving a similar reduction in plasma uric acid levels requires a significantly higher dose of this compound than allopurinol.[3] Febuxostat, in other comparative studies, has been shown to be more potent than allopurinol in reducing serum urate levels.[4]
Quantitative Data Summary
The following tables summarize the quantitative data on the urate-lowering effects of this compound, allopurinol, and febuxostat from various animal studies.
Table 1: Comparison of Allopurinol and this compound in a Mouse Model of Hyperuricemia
| Compound | Dose (mg/kg) | Route of Administration | Animal Model | Induction Agent | Mean Plasma Uric Acid Reduction (%) | Reference |
| Allopurinol | 3 | Intraperitoneal | Mouse | Potassium Oxonate | Significant reduction | [3] |
| This compound | 3 | Intraperitoneal | Mouse | Potassium Oxonate | No significant reduction | [3] |
| This compound | 10 | Intraperitoneal | Mouse | Potassium Oxonate | Similar reduction to 3 mg/kg Allopurinol | [3] |
Table 2: Comparison of Allopurinol and Febuxostat in Animal Models of Hyperuricemia
| Compound | Dose (mg/kg) | Route of Administration | Animal Model | Induction Agent | Mean Serum Uric Acid Reduction (%) | Reference |
| Allopurinol | 5 | Oral | Rat | Potassium Oxonate | Significant reduction | [5] |
| Febuxostat | 5 | Oral | Mouse | Potassium Oxonate/Hypoxanthine | ~63.73% (serum XOD activity) | [6] |
| Allopurinol | 300 (human dose equivalent) | Oral | - | - | 21% of patients reached target urate | [4] |
| Febuxostat | 80 (human dose equivalent) | Oral | - | - | 53% of patients reached target urate | [4] |
| Febuxostat | 120 (human dose equivalent) | Oral | - | - | 62% of patients reached target urate | [4] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key experiments cited in this guide.
Induction of Hyperuricemia in Mice
This protocol describes the induction of acute hyperuricemia using a uricase inhibitor (potassium oxonate) and a purine precursor (hypoxanthine).[6][7]
-
Animals: Male Kunming mice (or other suitable strain), weighing 20-25 g.
-
Acclimatization: House the animals for at least one week under standard laboratory conditions (22-24°C, 40-70% humidity, 12-hour light/dark cycle) with free access to standard chow and water.
-
Induction Agents:
-
Potassium Oxonate (PO): Prepare a suspension in 0.5% sodium carboxymethylcellulose (CMC-Na) solution.
-
Hypoxanthine (HX): Prepare a suspension in 0.5% CMC-Na solution.
-
-
Procedure:
-
Drug Administration: The test compounds (this compound, allopurinol, febuxostat) or vehicle are typically administered 1 hour after the induction agents.[6]
-
Sample Collection: Collect blood samples at specified time points after drug administration for serum uric acid analysis.
Measurement of Serum Uric Acid
Serum uric acid levels are a primary endpoint for evaluating the efficacy of urate-lowering agents. This can be measured using commercial kits or chromatographic methods.[8][9][10]
-
Sample Preparation:
-
Collect whole blood via cardiac puncture or retro-orbital bleeding into tubes without anticoagulant.
-
Allow the blood to clot at room temperature for 30 minutes.
-
Centrifuge at 3000 rpm for 10 minutes at 4°C.
-
Collect the supernatant (serum) and store at -80°C until analysis.
-
-
Assay Procedure (using a commercial colorimetric kit):
-
Follow the manufacturer's instructions for the specific uric acid assay kit.
-
Typically, this involves mixing a small volume of serum with a reagent that produces a colored product in the presence of uric acid.
-
Measure the absorbance at the specified wavelength (e.g., 590 nm) using a microplate reader.[10]
-
Calculate the uric acid concentration based on a standard curve.
-
Xanthine Oxidase (XO) Activity Assay in Liver Tissue
Measuring the activity of xanthine oxidase, the target enzyme of the compared drugs, provides mechanistic insight into their urate-lowering effects.[1][11][12]
-
Tissue Preparation:
-
Euthanize the animal and perfuse the liver with ice-cold saline.
-
Excise the liver, weigh it, and homogenize it in 4 volumes of ice-cold assay buffer (e.g., 100 mM Tris-HCl, pH 7.5, containing 1 mM EDTA).[1]
-
Centrifuge the homogenate at 10,000 x g for 10 minutes at 4°C.[4]
-
Collect the supernatant for the enzyme activity assay.
-
-
Assay Procedure:
-
The assay is based on measuring the formation of uric acid from xanthine.
-
In a 96-well plate, add the liver supernatant, assay buffer, and the substrate (xanthine).
-
Monitor the increase in absorbance at 295 nm (the wavelength at which uric acid absorbs) over time using a plate reader.[1]
-
Calculate the XO activity based on the rate of uric acid formation and normalize it to the protein concentration of the liver supernatant.
-
Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key biological pathway and a typical experimental workflow.
Caption: Purine metabolism pathway and the site of action for xanthine oxidase inhibitors.
Caption: A typical experimental workflow for evaluating urate-lowering drugs in a mouse model of hyperuricemia.
Objective Comparison and Discussion
The experimental data from animal models consistently indicate that allopurinol is more potent than its active metabolite, this compound, when administered directly on a milligram-per-kilogram basis.[3] This suggests that the conversion of allopurinol to this compound within the body may be a more efficient way to achieve therapeutic concentrations of the active inhibitor at the site of action. The reasons for the lower in vivo efficacy of directly administered this compound are not fully elucidated but may involve differences in absorption, distribution, and metabolism compared to allopurinol.[13]
Febuxostat generally demonstrates superior or at least comparable urate-lowering efficacy to allopurinol in both preclinical and clinical settings.[4][14] As a non-purine analogue, febuxostat's mechanism of xanthine oxidase inhibition differs from that of allopurinol and this compound, which may contribute to its higher potency.[15]
It is important to note that while animal models are invaluable for preclinical drug evaluation, the results may not always directly translate to human pathophysiology and drug response. Factors such as species-specific differences in drug metabolism and purine metabolism can influence outcomes.
In terms of adverse effects, allopurinol is associated with hypersensitivity reactions in some individuals, which can be severe.[8] While less common, febuxostat has been associated with a potential for cardiovascular events in some studies, although other large-scale trials have not found a significant difference compared to allopurinol.[9][16] In animal studies, high doses of allopurinol have been linked to the formation of xanthine bladder stones.[17]
Conclusion
Based on the available evidence from animal models:
-
This compound is a less potent urate-lowering agent than allopurinol when administered directly.
-
Allopurinol remains an effective and widely studied xanthine oxidase inhibitor, serving as a crucial benchmark in preclinical research.
-
Febuxostat appears to be a more potent xanthine oxidase inhibitor than allopurinol, offering a valuable alternative for comparative studies.
Researchers should carefully consider the specific objectives of their studies when selecting a urate-lowering agent for their animal models. The choice between these compounds will depend on the desired level of urate reduction, the need to model a specific clinical scenario, and the consideration of potential off-target effects. This guide provides a foundational understanding to aid in these critical decisions in the ongoing effort to develop safer and more effective treatments for hyperuricemia and its associated comorbidities.
References
- 1. dovepress.com [dovepress.com]
- 2. researchgate.net [researchgate.net]
- 3. Allopurinol and this compound differ in their strength and mechanisms of inhibition of xanthine oxidoreductase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Febuxostat compared with allopurinol in patients with hyperuricemia and gout - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Polydatin attenuates potassium oxonate-induced hyperuricemia and kidney inflammation by inhibiting NF-κB/NLRP3 inflammasome activation via the AMPK/SIRT1 pathway - Food & Function (RSC Publishing) [pubs.rsc.org]
- 6. The pharmacokinetics of this compound in people with gout - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Potassium oxonate induces acute hyperuricemia in the tree shrew (tupaia belangeri chinensis) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Insights into the poor prognosis of allopurinol-induced severe cutaneous adverse reactions: the impact of renal insufficiency, high plasma levels of this compound and granulysin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The major cardiovascular events of febuxostat versus allopurinol in treating gout or asymptomatic hyperuricemia: a systematic review and meta-analysis - Wang - Annals of Palliative Medicine [apm.amegroups.org]
- 10. Xanthine oxidase and aldehyde oxidase contribute to allopurinol metabolism in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ClinPGx [clinpgx.org]
- 12. Absorption and metabolism of allopurinol and this compound by rat jejunum in vitro: effects on uric acid transport - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Comparison between febuxostat and allopurinol uric acid-lowering therapy in patients with chronic heart failure and hyperuricemia: a multicenter randomized controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Relationship between serum urate and plasma this compound in the management of gout: determination of minimum plasma this compound concentration to achieve a target serum urate level - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Comparative Effectiveness of Allopurinol and Febuxostat in Gout Management - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Allopurinol (Zyloprim) - Veterinary Partner - VIN [veterinarypartner.vin.com]
- 17. Allopurinol | VCA Animal Hospitals [vcahospitals.com]
A Comparative Analysis of Oxypurinol's Effect on Different Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the effects of oxypurinol, the primary active metabolite of allopurinol, on various cell lines. The information is compiled from preclinical and clinical studies to support further research and drug development.
This compound is a potent inhibitor of xanthine oxidase, an enzyme crucial in purine metabolism that generates reactive oxygen species (ROS) as a byproduct.[1] This inhibitory action forms the basis of its effects on different cellular systems, from modulating oxidative stress in endothelial cells to influencing proliferation and survival in cancer cells.
Quantitative Analysis of this compound's Effects
The following tables summarize the quantitative effects of this compound and its precursor, allopurinol, on cell viability and apoptosis across various cell lines. It is important to note that direct quantitative data for this compound is not always available in the literature; in such cases, data for allopurinol is provided as a relevant proxy.
Table 1: Effect of this compound/Allopurinol on Cancer Cell Viability
| Cell Line | Cancer Type | Compound | IC50 Value | Citation(s) |
| K562 | Chronic Myeloid Leukemia | Allopurinol | 3.35 mM | [2] |
| KCL22 | Chronic Myeloid Leukemia | Allopurinol | 1.80 mM | [2] |
| PC-3 | Prostate Cancer | Allopurinol | No significant cytotoxicity alone | [3] |
| DU145 | Prostate Cancer | Allopurinol | No significant cytotoxicity alone | [3] |
Table 2: Effect of Allopurinol on Apoptosis in Prostate Cancer Cell Lines
| Cell Line | Treatment | Apoptosis Induction | Key Finding | Citation(s) |
| PC-3 | Allopurinol alone | No significant induction | Allopurinol does not induce apoptosis as a single agent. | [3][4] |
| DU145 | Allopurinol alone | No significant induction | Allopurinol does not induce apoptosis as a single agent. | [3][4] |
| PC-3 | Allopurinol + TRAIL | Drastic induction | Allopurinol sensitizes cells to TRAIL-induced apoptosis. | [3][5] |
| DU145 | Allopurinol + TRAIL | Drastic induction | Allopurinol sensitizes cells to TRAIL-induced apoptosis. | [3][5] |
Table 3: Effect of this compound/Allopurinol on Endothelial Cells
| Cell Type | Condition | Compound | Effect | Citation(s) |
| Human Umbilical Vein Endothelial Cells (HUVECs) | Exposed to serum from hypertensive patients | Allopurinol | Increased cell proliferation, reduced oxidative stress and senescence. | [6][7] |
| Human Glomerular Endothelial Cells | High glucose-induced stress | Allopurinol | Protected from ROS generation and endothelial dysfunction. | [8] |
| Endothelial Cells (in vivo) | Hypercholesterolemia | This compound | Improved endothelium-dependent vasodilation. | [9] |
| Endothelial Cells (in vivo) | Coronary Artery Disease | This compound | Improved coronary and peripheral endothelial function. | [10] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Cell Viability (MTT) Assay
This protocol is used to assess the metabolic activity of cells as an indicator of cell viability.
-
Cell Plating: Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with varying concentrations of this compound and incubate for the desired duration (e.g., 24, 48, or 72 hours). Include untreated cells as a control.
-
MTT Addition: After incubation, add 28 µL of a 2 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.
-
Incubation: Incubate the plate for 1.5 hours at 37°C to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: Carefully remove the MTT solution and add 130 µL of Dimethyl Sulfoxide (DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes at 37°C. Measure the absorbance at 492 nm using a microplate reader.
-
Data Analysis: Cell viability is calculated as a percentage of the absorbance of the treated cells relative to the untreated control cells.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Treat 1-5 x 10⁵ cells with the desired concentrations of this compound for the specified time. Include an untreated control.
-
Cell Collection: Collect the cells by centrifugation.
-
Washing: Wash the cells once with cold 1X Phosphate-Buffered Saline (PBS).
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) staining solution to 100 µL of the cell suspension.
-
Incubation: Incubate the cells for 20 minutes at room temperature in the dark.
-
Dilution: Add 400 µL of 1X Binding Buffer to each tube.
-
Flow Cytometry Analysis: Analyze the cells immediately by flow cytometry. Viable cells are Annexin V and PI negative. Early apoptotic cells are Annexin V positive and PI negative. Late apoptotic/necrotic cells are positive for both Annexin V and PI.
Western Blotting
This protocol is used to detect specific proteins in a cell lysate to analyze signaling pathways.
-
Cell Lysis: Wash cells with ice-cold PBS and then add ice-cold lysis buffer (e.g., RIPA buffer) containing protease inhibitors. Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifugation: Agitate the lysate for 30 minutes at 4°C, then centrifuge at 12,000 rpm for 20 minutes at 4°C.
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA or Bradford assay.
-
Sample Preparation: Mix 20-30 µg of protein with an equal volume of 2X Laemmli sample buffer and boil at 100°C for 5 minutes to denature the proteins.
-
Gel Electrophoresis: Load the samples onto an SDS-PAGE gel and run at 100 V for 1-2 hours to separate the proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 5 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
Visualizing Mechanisms of Action
The following diagrams illustrate the key signaling pathways affected by this compound and a general workflow for its cellular analysis.
References
- 1. arp1.com [arp1.com]
- 2. Inhibition of Xanthine Oxidoreductase Enhances the Potential of Tyrosine Kinase Inhibitors against Chronic Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anti-gout agent allopurinol exerts cytotoxicity to human hormone-refractory prostate cancer cells in combination with tumor necrosis factor-related apoptosis-inducing ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. aacrjournals.org [aacrjournals.org]
- 6. cellphysiolbiochem.com [cellphysiolbiochem.com]
- 7. researchgate.net [researchgate.net]
- 8. Allopurinol protects human glomerular endothelial cells from high glucose-induced reactive oxygen species generation, p53 overexpression and endothelial dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ahajournals.org [ahajournals.org]
- 10. This compound improves coronary and peripheral endothelial function in patients with coronary artery disease - PMC [pmc.ncbi.nlm.nih.gov]
The Impact of Oxypurinol on Oxidative Stress: A Comparative Analysis
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of oxypurinol's effects on oxidative stress markers, supported by experimental data. This compound, the primary active metabolite of allopurinol, is a potent inhibitor of xanthine oxidase, an enzyme pivotal in the production of reactive oxygen species (ROS).
Oxidative stress, an imbalance between the production of ROS and the body's ability to counteract their harmful effects, is implicated in the pathophysiology of numerous diseases. Xanthine oxidase contributes significantly to this burden by generating superoxide radicals and hydrogen peroxide during purine metabolism.[1][2] By inhibiting this enzyme, this compound has demonstrated potential in mitigating oxidative damage. This guide delves into the quantitative effects of this compound on key oxidative stress biomarkers, comparing its efficacy with its parent drug, allopurinol, and placebo.
Comparative Efficacy of this compound and Allopurinol on Oxidative Stress Markers
The following tables summarize the quantitative impact of this compound and allopurinol on various markers of oxidative stress and antioxidant defense mechanisms, as reported in several clinical and preclinical studies.
Table 1: Impact on Markers of Lipid Peroxidation and DNA Damage
| Marker | Intervention | Dosage | Study Population | Key Findings | Reference |
| Malondialdehyde (MDA) | Allopurinol | 300 mg/day | Patients with stable Chronic Heart Failure | 33% reduction in plasma MDA levels. | [3] |
| Allopurinol | 40 mg/kg | Hyperthyroid rats | Significant decrease in serum MDA levels. | [4] | |
| Allopurinol | Not specified | Animal models of Alzheimer's | Consistently lowered brain levels of lipid peroxidation products.[5] | ||
| 8-hydroxy-2'-deoxyguanosine (8-OHdG) | This compound | Not specified | Ischemia/reperfusion mouse model | Reduced expression of 8-OHdG, a marker of oxidative DNA damage. |
Table 2: Impact on Antioxidant Enzyme Activity
| Enzyme | Intervention | Dosage | Study Population | Key Findings | Reference |
| Superoxide Dismutase (SOD) | Allopurinol | 50 mg/kg | Rats exposed to hypoxia/hyperoxia | Increased activity of SOD. | [1] |
| Allopurinol | Not specified | Animal models of Alzheimer's | Restoration of antioxidant enzyme activities.[5] | ||
| Glutathione Peroxidase (GPx) | Allopurinol | 50 mg/kg | Rats with ischemic acute renal failure | Reduction in GPx activity was considerably less in the allopurinol group compared to placebo. | [6] |
| Allopurinol | 50 mg/kg | Rats exposed to hypoxia/hyperoxia | Increased activity of GPx. | [1] | |
| Catalase | Allopurinol | 50 mg/kg | Rats exposed to hypoxia/hyperoxia | Increased activity of catalase. | [1] |
| Allopurinol | Not specified | Animal models of Alzheimer's | Restoration of antioxidant enzyme activities.[5] |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and processes discussed, the following diagrams have been generated using Graphviz.
Caption: Mechanism of this compound in Reducing Oxidative Stress.
Caption: General Experimental Workflow for Oxidative Stress Marker Analysis.
Detailed Experimental Protocols
The following are generalized yet detailed methodologies for the key experiments cited in this guide.
Measurement of Malondialdehyde (MDA)
This protocol is based on the Thiobarbituric Acid Reactive Substances (TBARS) assay, a widely used method for measuring lipid peroxidation.
-
Sample Preparation:
-
Assay Procedure:
-
To a plasma or tissue homogenate sample, add a solution of thiobarbituric acid (TBA) in an acidic medium.[7][8]
-
The mixture is heated in a boiling water bath for a specific duration (e.g., 30-60 minutes) to facilitate the reaction between MDA and TBA, forming a pink-colored MDA-TBA adduct.[7][9]
-
After cooling, the colored adduct is often extracted with an organic solvent (e.g., n-butanol).[8]
-
The absorbance of the organic layer is measured spectrophotometrically at a specific wavelength (typically around 532 nm).[7]
-
-
Quantification:
Measurement of Superoxide Dismutase (SOD) Activity
This assay typically relies on the inhibition of a superoxide-generating reaction by the SOD present in the sample.
-
Sample Preparation:
-
Erythrocytes are a common sample type. Whole blood is centrifuged, plasma and buffy coat removed, and the red blood cells are washed and then lysed to release intracellular contents, including SOD.[10][11]
-
Tissue samples are homogenized in a cold buffer and centrifuged to obtain the supernatant containing SOD.[10]
-
-
Assay Procedure:
-
A reaction mixture is prepared containing a substrate that generates superoxide radicals (e.g., xanthine and xanthine oxidase) and a detection reagent that changes color upon reaction with superoxide (e.g., WST-1).[11][12]
-
The sample containing SOD is added to this mixture. SOD will compete with the detection reagent for superoxide radicals, thereby inhibiting the color change.[11]
-
The absorbance is measured over time using a microplate reader at a specific wavelength (e.g., 450 nm).[12]
-
-
Quantification:
Measurement of Glutathione Peroxidase (GPx) Activity
This assay measures the rate of NADPH oxidation, which is coupled to the GPx-catalyzed reduction of a peroxide.
-
Sample Preparation:
-
Assay Procedure:
-
A reaction mixture is prepared containing glutathione (GSH), glutathione reductase, and NADPH.[14][15]
-
The sample containing GPx is added to this mixture.
-
The reaction is initiated by adding a peroxide substrate (e.g., cumene hydroperoxide or hydrogen peroxide).[13][15]
-
GPx catalyzes the reduction of the peroxide by GSH, forming oxidized glutathione (GSSG). Glutathione reductase then reduces GSSG back to GSH, consuming NADPH in the process.[14]
-
The decrease in absorbance due to NADPH oxidation is monitored at 340 nm.[15][16]
-
-
Quantification:
Quantification of 8-hydroxy-2'-deoxyguanosine (8-OHdG)
This is a highly sensitive and specific method for measuring oxidative DNA damage, often utilizing liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Sample Preparation:
-
Urine is a common and non-invasive sample type. Samples are typically centrifuged to remove particulate matter.[17]
-
For tissue samples, DNA is first extracted and then enzymatically hydrolyzed to individual nucleosides.
-
-
Assay Procedure:
-
The prepared sample is injected into an HPLC system for separation of 8-OHdG from other urinary or DNA components.[18]
-
The separated components are then introduced into a tandem mass spectrometer for detection and quantification.[17]
-
Multiple reaction monitoring (MRM) mode is used to specifically detect the transition of the 8-OHdG parent ion to a specific daughter ion, ensuring high selectivity.[17][18]
-
-
Quantification:
-
An isotopically labeled internal standard (e.g., 15N5-labeled 8-OHdG) is added to the samples before processing to correct for any sample loss during preparation and analysis.[18]
-
A calibration curve is constructed using known concentrations of 8-OHdG standards.[18]
-
The concentration of 8-OHdG in the sample is determined by comparing its peak area ratio (analyte/internal standard) to the calibration curve. Urinary levels are often normalized to creatinine concentration.[17]
-
Conclusion
The available evidence strongly suggests that this compound, through its potent inhibition of xanthine oxidase, plays a significant role in reducing oxidative stress. This is evidenced by its ability to decrease markers of lipid peroxidation and DNA damage while preserving or enhancing the activity of key antioxidant enzymes. While many studies have focused on its parent compound, allopurinol, the direct investigation of this compound continues to provide valuable insights into its therapeutic potential for conditions associated with high oxidative stress. The standardized and robust experimental protocols outlined in this guide are crucial for the continued and comparative evaluation of this compound and other xanthine oxidase inhibitors in both preclinical and clinical research.
References
- 1. researchgate.net [researchgate.net]
- 2. Role of urate, xanthine oxidase and the effects of allopurinol in vascular oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Role of urate, xanthine oxidase and the effects of allopurinol in vascular oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 4. droracle.ai [droracle.ai]
- 5. sciencescholar.us [sciencescholar.us]
- 6. youtube.com [youtube.com]
- 7. Plasma malondialdehyde measurement [bio-protocol.org]
- 8. firattipdergisi.com [firattipdergisi.com]
- 9. NWK-MDA01 Malondialdehyde Protocol [nwlifescience.com]
- 10. tiarisbiosciences.com [tiarisbiosciences.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. arborassays.com [arborassays.com]
- 13. content.abcam.com [content.abcam.com]
- 14. nwlifescience.com [nwlifescience.com]
- 15. raybiotech.com [raybiotech.com]
- 16. files.core.ac.uk [files.core.ac.uk]
- 17. tjoddergisi.org [tjoddergisi.org]
- 18. dergi.fabad.org.tr [dergi.fabad.org.tr]
Replicating Oxypurinol's Therapeutic Effects: A Comparative Guide to Published Findings
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the therapeutic effects of oxypurinol with alternative treatments, supported by experimental data from published clinical trials. All quantitative data is summarized in structured tables, and detailed experimental methodologies are provided for key cited studies. Visualizations of signaling pathways and experimental workflows are included to facilitate understanding.
I. Comparison of Therapeutic Efficacy
This compound, the active metabolite of allopurinol, has been investigated for its therapeutic effects in conditions characterized by high uric acid levels, such as gout and hyperuricemia, as well as in other conditions like heart failure.[1][2] This section compares the efficacy of this compound with its precursor allopurinol and other urate-lowering therapies, including febuxostat and pegloticase.
Table 1: Comparison of Urate-Lowering Efficacy in Hyperuricemia and Gout
| Drug | Study | Dosage | Baseline Mean Serum Uric Acid (mg/dL) | Mean/Median Reduction in Serum Uric Acid (mg/dL) | Percentage of Patients Reaching Target sUA (<6.0 mg/dL) |
| This compound | Walter-Sack et al.[3] | Equimolar to 300 mg allopurinol | 8.7 (O/A group) | 2.6 | Not Reported |
| Allopurinol | Walter-Sack et al.[3] | 300 mg/day | 8.3 (A/O group) | 3.0 | Not Reported |
| Allopurinol | CONFIRMS Trial[4] | 300 mg/day (200 mg in moderate renal impairment) | ~8.6 | Not Reported | 42% |
| Febuxostat | CONFIRMS Trial[4] | 40 mg/day | ~8.6 | Not Reported | 45% |
| Febuxostat | CONFIRMS Trial[4] | 80 mg/day | ~8.6 | Not Reported | 67% |
| Pegloticase | Sundy et al. (Pooled data)[5] | 8 mg every 2 weeks | ~9.8 | Not Reported | 42% (at 6 months) |
| Pegloticase | Sundy et al. (Pooled data)[5] | 8 mg every 4 weeks | ~9.8 | Not Reported | 35% (at 6 months) |
Table 2: Comparison of Efficacy in Heart Failure (OPT-CHF Study)
| Treatment Group | N | Baseline Mean Serum Uric Acid (mg/dL) | Change in Serum Uric Acid (mg/dL) | Primary Composite Endpoint (Improved/Unchanged/Worsened) |
| This compound | 203 | ~8.1 | ~ -2.0[6] | 43% / 32% / 25%[7] |
| Placebo | 202 | ~8.1 | Not significant | 45% / 36% / 19%[7] |
A post-hoc analysis of the OPT-CHF study suggested a potential benefit of this compound in patients with baseline serum uric acid levels ≥9.5 mg/dL.[6][7]
II. Experimental Protocols
This section details the methodologies for the key clinical trials cited in the comparison tables.
A. This compound in Hyperuricemia (Walter-Sack et al.)
-
Study Design: A multicenter, randomized, double-blind, crossover trial.[3]
-
Participants: 99 hyperuricemic patients with normal renal function.[3]
-
Intervention: Patients were randomized to two treatment sequences: allopurinol (300 mg/day) followed by this compound sodium (equimolar dose), or vice versa.[3]
-
Primary Outcome: Change in plasma uric acid concentrations.[3]
-
Analytical Methods: Plasma uric acid and this compound concentrations were measured at specified intervals.[3]
B. This compound in Heart Failure (OPT-CHF Study)
-
Study Design: A multicenter, randomized, double-blind, placebo-controlled, parallel-group study.[8]
-
Participants: 405 patients with New York Heart Association (NYHA) functional class III to IV symptomatic heart failure and a left ventricular ejection fraction of ≤40%.[6][8]
-
Intervention: Patients were randomized to receive either this compound (600 mg/day) or a matching placebo for 24 weeks. The initial dose was 100 mg/day for the first week and then increased.[1][8]
-
Primary Outcome: A composite clinical endpoint assessing morbidity, mortality, and quality of life.[1][6]
-
Analytical Methods: Serum uric acid levels were measured at baseline and throughout the study. Clinical status was evaluated using a composite score that included cardiovascular death, hospitalizations, and changes in NYHA class.[1][6]
C. Febuxostat vs. Allopurinol in Gout (CONFIRMS Trial)
-
Study Design: A six-month, randomized, controlled trial.[4]
-
Participants: 2,269 subjects with gout and serum urate levels ≥8.0 mg/dL.[4]
-
Intervention: Patients were randomized to receive febuxostat (40 mg or 80 mg daily) or allopurinol (300 mg daily, adjusted to 200 mg for moderate renal impairment).[4]
-
Primary Outcome: The proportion of subjects with a serum urate level <6.0 mg/dL at the final visit.[4]
-
Analytical Methods: Serum urate levels were measured at baseline and at specified follow-up visits. Safety assessments, including cardiovascular adverse events, were also conducted.[4]
D. Pegloticase in Refractory Gout (Sundy et al.)
-
Study Design: Two replicate, randomized, double-blind, placebo-controlled trials.[5]
-
Participants: 225 patients with severe, refractory chronic gout and a serum uric acid concentration of ≥8.0 mg/dL.[5]
-
Intervention: Patients received intravenous infusions of pegloticase 8 mg every 2 weeks, pegloticase 8 mg every 4 weeks (alternating with placebo), or placebo every 2 weeks for 6 months.[5]
-
Primary Outcome: Plasma uric acid levels less than 6.0 mg/dL in months 3 and 6.[5]
-
Analytical Methods: Plasma uric acid levels were measured at baseline and throughout the treatment period.[5]
III. Signaling Pathways and Experimental Workflows
Mechanism of Action: Xanthine Oxidase Inhibition
This compound, allopurinol, and febuxostat all function by inhibiting xanthine oxidase, a key enzyme in the purine catabolism pathway.[2][9][10] This enzyme catalyzes the oxidation of hypoxanthine to xanthine and then to uric acid.[10] By blocking this enzyme, these drugs reduce the production of uric acid.[2]
Caption: Inhibition of the purine catabolism pathway by this compound.
Alternative Mechanism: Uricase Activity
Pegloticase has a different mechanism of action; it is a recombinant uricase that catalyzes the oxidation of uric acid to allantoin, a more soluble compound that is readily excreted.[11]
Experimental Workflow: Randomized Controlled Trial
The following diagram illustrates a typical workflow for a randomized controlled trial, such as those described in this guide.
Caption: A generalized workflow for a randomized controlled clinical trial.
References
- 1. This compound Compared With Placebo for Class III-IV NYHA Congestive Heart Failure - American College of Cardiology [acc.org]
- 2. What are Xanthine oxidase inhibitors and how do they work? [synapse.patsnap.com]
- 3. Uric acid lowering effect of oxipurinol sodium in hyperuricemic patients - therapeutic equivalence to allopurinol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The urate-lowering efficacy and safety of febuxostat in the treatment of the hyperuricemia of gout: the CONFIRMS trial - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Efficacy and tolerability of pegloticase for the treatment of chronic gout in patients refractory to conventional treatment: two randomized controlled trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Impact of this compound in patients with symptomatic heart failure. Results of the OPT-CHF study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. krystexxahcp.com [krystexxahcp.com]
- 8. ahajournals.org [ahajournals.org]
- 9. How Do Xanthine Oxidase Inhibitors Work? Drug Class, Uses, Side Effects, Drug Names [rxlist.com]
- 10. Clinical Effects of Xanthine Oxidase Inhibitors in Hyperuricemic Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medscape.com [medscape.com]
Safety Operating Guide
Oxypurinol Proper Disposal Procedures: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This document provides essential, step-by-step guidance for the safe and compliant disposal of oxypurinol, a metabolite of allopurinol used in research settings. Adherence to these procedures is vital to ensure the safety of laboratory personnel and to comply with environmental regulations.
This compound, in its pure form, is not typically classified as an EPA-listed hazardous waste. However, it is imperative to consult your institution's Environmental Health and Safety (EHS) department, as local regulations may vary. Waste containing this compound, especially when mixed with other solvents or chemicals, may be classified as hazardous waste.
Waste Characterization and Segregation
Proper identification and segregation of waste streams are the first steps in ensuring safe disposal. The following table provides a framework for characterizing this compound-containing waste.
| Waste Stream Category | Description | Recommended Container | Disposal Pathway |
| Solid this compound Waste | Unused, expired, or contaminated solid this compound powder. | Labeled, sealed, and compatible waste container. | Chemical Waste |
| This compound Solutions (Non-Hazardous Aqueous) | Dilute aqueous solutions of this compound (e.g., buffers) with a neutral pH (typically between 6 and 9) and no other hazardous components. | Labeled, sealed, and compatible liquid waste container. | Consult EHS; may be eligible for drain disposal after neutralization if permitted. |
| This compound Solutions (Hazardous Organic/Mixed) | Solutions of this compound in organic solvents or mixed with other hazardous chemicals. | Labeled, sealed, and compatible liquid waste container for hazardous chemical waste. | Hazardous Chemical Waste |
| Contaminated Labware (Solid Waste) | Gloves, weighing boats, pipette tips, and other disposable labware contaminated with this compound. | Labeled, sealed plastic bag or container for solid chemical waste. | Chemical Waste |
| Empty this compound Containers | Original containers that held pure this compound. | Triple-rinsed with a suitable solvent; rinsate collected as hazardous waste. | Recyclable or regular trash after decontamination and defacing the label.[1] |
Step-by-Step Disposal Protocol
The following protocol outlines the standard operating procedure for the disposal of this compound waste from a laboratory setting.
1. Personal Protective Equipment (PPE):
-
Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves, when handling this compound waste.[2]
2. Waste Collection and Segregation:
-
Collect all this compound waste at the point of generation.
-
Do not mix this compound waste with other incompatible waste streams.[3][4]
-
Use separate, clearly labeled containers for solid and liquid waste.[1]
3. Container Management:
-
Use containers that are compatible with the waste being collected (e.g., do not store corrosive materials in metal containers).[1][3]
-
Keep waste containers securely closed except when adding waste.[1][3]
-
Affix a hazardous waste tag to the container as soon as the first drop of waste is added.[5] The label should clearly identify the contents, including "this compound Waste" and any other constituents, along with the associated hazards.
4. Storage of Waste:
-
Store waste containers in a designated satellite accumulation area, such as a chemical fume hood.[6]
-
Ensure secondary containment is used for liquid waste containers to prevent spills.[3][6]
5. Disposal of Liquid this compound Waste:
-
Aqueous Solutions: For dilute, non-hazardous aqueous solutions, consult your institution's EHS for guidance on pH neutralization and potential drain disposal. Unauthorized drain disposal is prohibited.[2]
-
Organic/Mixed Solvent Solutions: These are to be collected as hazardous chemical waste. Do not dispose of them down the drain.
6. Disposal of Solid this compound Waste:
-
Collect solid this compound and contaminated labware in a designated, labeled container.
-
Ensure the container is sealed to prevent the release of dust or powder.
7. Disposal of Empty Containers:
-
Triple-rinse empty this compound containers with a suitable solvent (e.g., water or another appropriate solvent).
-
Collect the rinsate as hazardous liquid waste.
-
After rinsing, deface or remove the original label and dispose of the container according to your institution's guidelines for non-hazardous lab glass or plastic.[1]
8. Requesting Waste Pickup:
-
When the waste container is full, or in accordance with your institution's policies, submit a request for chemical waste pickup through your EHS department.
Experimental Workflow for this compound Waste Disposal
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound waste in a laboratory setting.
Caption: this compound Waste Disposal Decision Workflow
By following these procedures and consulting with your local EHS department, you can ensure the safe and compliant disposal of this compound waste, contributing to a secure and environmentally responsible research environment.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
